Technical Documentation Center

N-methyl-1-pyridin-4-ylethanamine;oxalic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-1-pyridin-4-ylethanamine;oxalic acid
  • CAS: 1260871-16-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-methyl-1-pyridin-4-ylethanamine Oxalate Salt (CAS No. 1260871-16-6)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-methyl-1-pyridin-4-ylethanamine oxalate salt, a heterocyclic amine of interest in synthetic and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-1-pyridin-4-ylethanamine oxalate salt, a heterocyclic amine of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, characterization, and safe handling, grounded in established chemical principles. While specific experimental data for this particular salt is not extensively available in public literature, this guide synthesizes information from closely related analogs and established methodologies to provide a robust framework for its application in a research and development setting.

Chemical Identity and Physicochemical Properties

N-methyl-1-pyridin-4-ylethanamine oxalate salt is the crystalline salt formed from the reaction of the free base, N-methyl-1-pyridin-4-ylethanamine, with oxalic acid. The presence of the pyridine ring and the secondary amine function imparts specific chemical characteristics that are crucial for its handling and application.

CAS Number: 1260871-16-6[1]

Molecular Formula: C₁₀H₁₄N₂O₄

Molecular Weight: 226.23 g/mol

PropertyValue (for related compounds)Rationale and Implications for the Oxalate Salt
Appearance Likely a white to off-white crystalline solidOxalate salts of amines are typically crystalline solids.
Melting Point Not available for the oxalate salt.The melting point is expected to be significantly higher than the free base due to the ionic nature of the salt. This is a critical parameter for purity assessment.
Boiling Point 86 °C (for N-methyl-1-(pyridin-4-yl)methanamine)The oxalate salt will decompose at high temperatures rather than boil.
Solubility Not available for the oxalate salt.Expected to be soluble in water and polar organic solvents like methanol and ethanol, and poorly soluble in nonpolar solvents like hexanes and diethyl ether. Solubility is a key consideration for reaction setup and purification.
pKa Not available.The pyridine nitrogen will have a pKa around 5-6, while the secondary amine will be more basic with a pKa around 10-11. This differential basicity is key to understanding its behavior in solution and in biological systems.

Synthesis and Purification

The synthesis of N-methyl-1-pyridin-4-ylethanamine oxalate salt involves two primary stages: the synthesis of the free base followed by its conversion to the oxalate salt.

Synthesis of N-methyl-1-pyridin-4-ylethanamine (Free Base)

A common and effective method for the synthesis of the free base is through reductive amination. This approach involves the reaction of a ketone with a primary amine in the presence of a reducing agent.

Reaction Scheme:

Synthesis of N-methyl-1-pyridin-4-ylethanamine 4-acetylpyridine 4-Acetylpyridine product N-methyl-1-pyridin-4-ylethanamine 4-acetylpyridine->product 1. methylamine Methylamine methylamine->product 2. reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product 3.

Caption: Reductive amination pathway to N-methyl-1-pyridin-4-ylethanamine.

Detailed Protocol:

  • Reaction Setup: To a solution of 4-acetylpyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equivalents) as a solution in a compatible solvent (e.g., THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of the ketone.

  • Reaction Monitoring and Quenching: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup and Isolation: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-methyl-1-pyridin-4-ylethanamine.

Formation of the Oxalate Salt

The conversion of the free base to its oxalate salt is a straightforward acid-base reaction that aids in purification and improves the compound's stability and handling characteristics.

Reaction Scheme:

Oxalate Salt Formation free_base N-methyl-1-pyridin-4-ylethanamine (in polar solvent) product N-methyl-1-pyridin-4-ylethanamine oxalate salt (precipitate) free_base->product oxalic_acid Oxalic Acid (in polar solvent) oxalic_acid->product

Caption: Precipitation of the oxalate salt from the free base.

Detailed Protocol:

  • Dissolution: Dissolve the purified N-methyl-1-pyridin-4-ylethanamine free base in a minimal amount of a suitable polar solvent such as ethanol or isopropanol.

  • Acid Addition: In a separate flask, prepare a saturated solution of oxalic acid (1 equivalent) in the same solvent.

  • Precipitation: Slowly add the oxalic acid solution to the solution of the free base with stirring. The oxalate salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized N-methyl-1-pyridin-4-ylethanamine oxalate salt. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the pyridyl protons, the methine and methyl protons of the ethylamine side chain, and the N-methyl protons. The integration of these signals can be used to confirm the stoichiometry of the salt.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the free base cation.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, and the C=O and O-H stretches of the oxalate counter-ion.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the oxalate salt.

Illustrative HPLC Method:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of polar analytes.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic analyte. A gradient elution (e.g., 5% to 95% B over 15 minutes) is typically used to ensure elution of all components.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or 260 nmThe pyridine ring has a strong UV chromophore.

A similar approach using gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) can also be developed for the analysis of the free base.[2][3][4] Silylation may be required to improve the volatility and peak shape of the amine for GC analysis.[5][6]

Biological Activity and Potential Applications

While the specific biological target of N-methyl-1-pyridin-4-ylethanamine is not well-documented in publicly available literature, the pyridine and secondary amine moieties are common pharmacophores found in a wide range of biologically active molecules. Pyridine derivatives have been reported to exhibit diverse activities, including as kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

Hypothetical Signaling Pathway Involvement:

Given the structural similarities to known kinase inhibitors, one could hypothesize its interaction with ATP-binding sites of protein kinases.

Hypothetical Kinase Inhibition cluster_kinase Protein Kinase ATP_binding_site ATP Binding Site Phosphorylated_Substrate Phosphorylated Protein (Downstream Signaling) ATP_binding_site->Phosphorylated_Substrate Phosphorylation Substrate_binding_site Substrate Binding Site Compound N-methyl-1-pyridin-4-ylethanamine (Hypothetical Inhibitor) Compound->ATP_binding_site Binds to ATP ATP ATP->ATP_binding_site Competitive Inhibition Substrate Protein Substrate Substrate->Substrate_binding_site

Caption: Hypothetical competitive inhibition of a protein kinase.

Safety, Handling, and Storage

Specific safety data for N-methyl-1-pyridin-4-ylethanamine oxalate salt is not available. Therefore, precautions should be based on data from structurally related compounds, such as 4-methylpyridine and other aliphatic amines.[7]

Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Dermal Toxicity: May be harmful in contact with skin.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[9]

    • Respiratory Protection: If working with fine powders or generating dust, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

N-methyl-1-pyridin-4-ylethanamine oxalate salt is a chemical entity with potential for further exploration in various scientific domains. This guide provides a foundational framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. As with any research chemical, it is imperative that researchers consult all available safety information and conduct a thorough risk assessment before use. Further studies are warranted to fully elucidate the physicochemical properties and biological activity of this specific compound.

References

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (n.d.).
  • Apollo Scientific. (2010, January 14). SAFETY DATA SHEET 1-(PYRIDIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]METHYLAMINE.
  • SynQuest Laboratories, Inc. (n.d.).
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • SIELC Technologies. (2018, May 16). N-Methylpyridine-4-methylamine.
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • Semantic Scholar. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • CAMEO Chemicals. (n.d.). 4-METHYLPYRIDINE.
  • Sigma-Aldrich. (n.d.). TMSI+Pyridine.
  • Taylor & Francis Online. (2014, June 18).
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • PMC. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
  • protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Rlavie. (n.d.). N-Methyl-1-(Pyridin-4-Yl)Methanamine.
  • CymitQuimica. (n.d.). N-(Pyridin-4-ylmethyl)ethanamine.
  • PubChem. (n.d.). N-Methylpyridine-4-methylamine.
  • Parchem. (n.d.). N-Methyl-1-(pyridin-4-yl)
  • SIELC Technologies. (2018, May 16). 4-((Ethylamino)methyl)pyridine.
  • Sigma-Aldrich. (n.d.). N-methyl-1-(4-pyridinyl)
  • AboundChem. (n.d.). N-Methyl-1-(pyridin-4-yl)
  • BLDpharm. (n.d.). 6971-44-4|N-Methyl-1-(pyridin-4-yl)methanamine.
  • Sigma-Aldrich. (n.d.). 4-(Ethylaminomethyl)pyridine 97%.
  • Thermo Fisher Scientific. (n.d.). N-(4-Pyridylmethyl)ethylamine, 96%.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine.
  • PubChem. (n.d.). N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride.
  • Thermo Fisher Scientific. (n.d.).

Sources

Exploratory

Molecular weight and formula of N-methyl-1-pyridin-4-ylethanamine oxalate

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-pyridin-4-ylethanamine Oxalate Executive Summary: This document provides a comprehensive technical overview of N-methyl-1-pyridin-4-ylethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-pyridin-4-ylethanamine Oxalate

Executive Summary: This document provides a comprehensive technical overview of N-methyl-1-pyridin-4-ylethanamine oxalate, a heterocyclic amine salt of interest to researchers in medicinal chemistry and drug development. The guide details the fundamental physicochemical properties, including molecular formula and weight, and outlines a plausible synthetic pathway and robust analytical methods for its characterization. By grounding these protocols in established chemical principles and citing authoritative standards, this guide serves as a valuable resource for scientists requiring a thorough understanding of this compound for research and development applications.

N-methyl-1-pyridin-4-ylethanamine is a pyridine derivative characterized by a secondary amine and a chiral center at the alpha-carbon of the ethyl group. The presence of the basic pyridine ring and the secondary amine makes the molecule susceptible to salt formation. In pharmaceutical and research settings, converting a free base like this into a salt is a common strategy to improve its physicochemical properties.

The formation of an oxalate salt is particularly advantageous. Oxalic acid is a simple, dicarboxylic acid that can form stable, crystalline salts with basic compounds. This process often enhances a compound's stability, improves its handling characteristics by converting oils to solids, and can modify its solubility profile, which is a critical parameter in drug development. The resulting N-methyl-1-pyridin-4-ylethanamine oxalate is therefore a more practical form for storage, formulation, and experimental use.

Caption: Chemical structures of the free base, oxalic acid, and the resulting salt.

Core Physicochemical Properties

The accurate determination of molecular formula and weight is fundamental for all subsequent experimental work, including stoichiometry in chemical reactions, preparation of solutions of known concentration, and interpretation of mass spectrometry data. The properties for N-methyl-1-pyridin-4-ylethanamine and its oxalate salt are detailed below. The molecular weight of the free base, N-methyl-1-(pyridin-4-yl)methanamine (a related compound), is documented as 122.17 g/mol with a formula of C7H10N2.[1][2][3] The target compound, an ethanamine derivative, has an additional CH2 group. The values for the target compound and its oxalate salt are calculated and presented in the following table.

PropertyN-methyl-1-pyridin-4-ylethanamine (Base)Oxalic AcidN-methyl-1-pyridin-4-ylethanamine Oxalate (Salt)
Synonyms N/AEthanedioic acidN/A
CAS Number N/A144-62-71260871-16-6[4]
Molecular Formula C₈H₁₂N₂C₂H₂O₄C₁₀H₁₄N₂O₄
Molecular Weight ( g/mol ) 136.2090.03226.23
Monoisotopic Mass (Da) 136.100089.9953226.0950

Principles of Synthesis and Preparation

A robust and reproducible synthesis is critical for obtaining high-purity material for research. While specific literature for this exact molecule's synthesis is sparse, a highly plausible and efficient pathway can be designed based on well-established organic chemistry reactions, particularly reductive amination followed by salt formation. This approach is analogous to synthetic routes for similar structures, such as N-Methyl-1-(piperidin-4-yl)methanamine.[5]

Step-by-Step Synthetic Protocol

Step 1: Reductive Amination of 4-Acetylpyridine This step forms the core N-methyl-1-pyridin-4-ylethanamine structure. The causality for this choice is the high efficiency and selectivity of reductive amination for converting a ketone into a secondary amine in a single pot reaction.

  • Dissolution: Dissolve 4-acetylpyridine (1.0 eq) in a suitable alcoholic solvent, such as methanol.

  • Imine Formation: Add a solution of methylamine (CH₃NH₂, ~1.5 eq) to the reaction mixture. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (~1.5 eq), portion-wise to the mixture. The use of NaBH₃CN is often preferred as it is more selective for the protonated imine, reducing potential side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-1-pyridin-4-ylethanamine free base.

Step 2: Oxalate Salt Formation This step purifies and stabilizes the product. The choice of an anti-solvent system (where the salt is insoluble) is key to inducing crystallization and achieving high purity.

  • Dissolution: Dissolve the crude free base in a minimal amount of a solvent in which the salt is soluble, such as ethanol or isopropanol.

  • Acid Addition: Separately, dissolve oxalic acid (1.0 eq) in the same solvent. Add the oxalic acid solution dropwise to the free base solution while stirring.

  • Precipitation: The N-methyl-1-pyridin-4-ylethanamine oxalate salt will typically precipitate out of the solution upon addition of the acid or upon cooling. The process can be aided by adding a non-polar anti-solvent like diethyl ether if necessary.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent or the anti-solvent to remove any soluble impurities. Dry the purified salt under vacuum to obtain the final product.

G start Starting Materials (4-Acetylpyridine, Methylamine) reductive_amination Step 1: Reductive Amination - Solvent: Methanol - Reagent: NaBH₃CN start->reductive_amination crude_base Crude Free Base (N-methyl-1-pyridin-4-ylethanamine) reductive_amination->crude_base salt_formation Step 2: Salt Formation - Reagent: Oxalic Acid - Solvent: Ethanol crude_base->salt_formation final_product Final Product (N-methyl-1-pyridin-4-ylethanamine Oxalate) salt_formation->final_product

Caption: Proposed workflow for the synthesis of N-methyl-1-pyridin-4-ylethanamine oxalate.

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of the synthesized compound, a multi-step analytical workflow is required. This system of checks is self-validating, ensuring that the final product meets the required specifications for downstream applications.

Structural Verification and Purity Assessment
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the calculated monoisotopic mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product. A high-purity sample should exhibit a single major peak, with purity levels typically expected to be >95% for research-grade material.

Protocol for Oxalate Content Verification via Titration

The stoichiometry of the salt can be confirmed by quantifying the oxalate content. Titration with potassium permanganate (KMnO₄) is a classic and reliable method for this purpose.[6] The reaction is based on the oxidation of oxalate ions by permanganate ions in an acidic solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized oxalate salt (e.g., 100-200 mg) and dissolve it in deionized water.

  • Acidification: Add an excess of dilute sulfuric acid to the solution. The acidic environment is necessary for the redox reaction to proceed correctly.

  • Heating: Gently heat the solution to approximately 60-70°C. This is a critical step to increase the reaction rate between oxalate and permanganate, which is otherwise slow at room temperature.[6]

  • Titration: Titrate the hot solution with a standardized solution of potassium permanganate (e.g., 0.1 N). The intense purple color of the KMnO₄ solution will disappear as it is added and reacts with the oxalate.

  • Endpoint Determination: The endpoint is reached when a faint, persistent pink color remains in the solution for at least 30 seconds, indicating that all the oxalate has been consumed and there is a slight excess of permanganate.

  • Calculation: The amount of oxalate in the sample can be calculated based on the volume and concentration of the KMnO₄ solution used and the stoichiometry of the redox reaction (2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O).

G cluster_workflow Analytical Workflow sample Synthesized Salt Sample dissolve Dissolve in Acidified Water sample->dissolve hplc_ms Purity & Identity Check (HPLC, MS, NMR) dissolve->hplc_ms titration Oxalate Content Check (KMnO₄ Titration) dissolve->titration data_analysis Data Analysis & Comparison to Theoretical Values hplc_ms->data_analysis titration->data_analysis validation Product Validated data_analysis->validation

Caption: Workflow for the analytical validation of N-methyl-1-pyridin-4-ylethanamine oxalate.

Handling and Safety Considerations

As with any laboratory chemical, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for N-methyl-1-pyridin-4-ylethanamine oxalate is not widely available, general guidance can be drawn from related pyridine derivatives and amine salts.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Inhalation: May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Skin Contact: May cause skin irritation. In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation. If contact occurs, rinse cautiously with water for several minutes.

  • Ingestion: May be harmful if swallowed. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This guide has detailed the essential physicochemical properties, including the molecular formula and weight, of N-methyl-1-pyridin-4-ylethanamine oxalate. A logical and scientifically sound approach to its synthesis and analytical characterization has been presented, providing researchers with a foundational understanding of this compound. Adherence to these principles of synthesis, purification, and validation is paramount to ensuring the quality and reliability of the material for any research or development endeavor.

References

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Safety Data Sheet for 2-Amino-4-methylpyridine. Sdfine. (2018). [Link]

  • N-Methylpyridine-4-methylamine. PubChem, National Institutes of Health. [Link]

  • N-(4-Pyridinylmethyl)-4-pyridinemethanamine. PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet for 2-Amino-4-Methylpyridine. Jubilant Ingrevia. [Link]

  • VanWert, A. L., & Terzaghi, W. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Chemistry, 4(4), 1313-1326. [Link]

  • VanWert, A. L., & Terzaghi, W. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]

  • Hosseini, H., et al. (2018). Analytical procedures and methods validation for oxalate content estimation. Journal of Applied Biotechnology Reports, 5(3), 115-120. [Link]

Sources

Foundational

Solubility Profile of Pyridine Ethanamine Oxalate Salts: A Technical Guide

Executive Summary: The Strategic Value of Oxalate Salts In the development of pyridine ethanamine derivatives (e.g., Betahistine and its structural analogues), salt selection is a critical determinant of bioavailability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Oxalate Salts

In the development of pyridine ethanamine derivatives (e.g., Betahistine and its structural analogues), salt selection is a critical determinant of bioavailability and manufacturability. While hydrochloride salts are common, they frequently suffer from high hygroscopicity (deliquescence), complicating solid-state handling.

This guide analyzes the solubility profile of pyridine ethanamine oxalate salts , positioning them as a viable alternative for stabilizing the solid state. We explore the physicochemical drivers of solubility, pH-dependent behavior, and the thermodynamic trade-offs between lattice energy and hydration enthalpy.

Key Insight: The oxalate anion (


) offers a unique dual-protonation capacity that matches the diprotic nature of pyridine ethanamines (aliphatic amine + pyridine ring), often yielding highly crystalline, non-hygroscopic salts with tunable solubility profiles.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first map the ionization states of the parent molecule and the counter-ion.

pKa Analysis and Salt Formation

Pyridine ethanamine contains two basic centers. The solubility of the oxalate salt is dictated by the interaction between these centers and the dissociation constants of oxalic acid.

Functional GroupApproximate pKaRole in Salt Formation
Primary/Secondary Amine (Aliphatic)

Primary Protonation Site. Protonates first; drives high aqueous solubility.
Pyridine Nitrogen (Aromatic)

Secondary Protonation Site. Protonates only at low pH (< 4.0).
Oxalic Acid (

)

Forms Hydrogen Oxalate (

).
Oxalic Acid (

)

Forms Oxalate (

).

Mechanistic Implication:

  • Stoichiometry 1:1 (Mono-oxalate): The aliphatic amine is protonated (

    
    ), and the oxalate exists as the hydrogen oxalate anion (
    
    
    
    ). This is the most common stable form.
  • Stoichiometry 1:2 (Hemioxalate) or 2:1: Depending on crystallization conditions, the pyridine ring may remain unprotonated, affecting the crystal lattice energy.

The Solubility-pH Landscape

The solubility (


) of pyridine ethanamine oxalate is highly pH-dependent, following a U-shaped profile typical of weak base salts, but modified by the common ion effect of the oxalate species.
  • pH < 2.0: High solubility.[1] Both amine and pyridine are protonated.

  • pH 3.0 – 5.0 (Critical Zone): Solubility reaches a minimum (Intrinsic Solubility of the salt,

    
    ). The pyridine typically deprotonates here, while the oxalate may transition from 
    
    
    
    to
    
    
    , potentially altering the crystal habit.
  • pH > 7.0: Salt disproportionation occurs. The free base precipitates as the pH exceeds the

    
     (pH of maximum solubility).
    

Experimental Protocol: Solubility Profiling

Do not rely on single-point measurements. The following protocol ensures a self-validating dataset suitable for regulatory submission (IND/NDA).

Workflow Diagram

SolubilityWorkflow Start Start: Pure Salt Synthesis XRD Step 1: PXRD & DSC Characterization (Confirm Crystallinity) Start->XRD MediaPrep Step 2: Media Preparation (pH 1.2, 4.5, 6.8, Water) XRD->MediaPrep ShakeFlask Step 3: Saturation Shake-Flask (24h - 48h @ 37°C) MediaPrep->ShakeFlask Filtration Step 4: Filtration & pH Check (0.45 µm PVDF) ShakeFlask->Filtration Analysis Step 5: HPLC-UV Quantitation Filtration->Analysis SolidState Step 6: Residual Solid Analysis (Check for Disproportionation) Filtration->SolidState SolidState->Analysis Correlate

Figure 1: Standardized workflow for determining the thermodynamic solubility profile of pharmaceutical salts.

Detailed Methodology

Step 1: Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add excess pyridine ethanamine oxalate salt to 10 mL of standard buffers (pH 1.2, 4.5, 6.8) and unbuffered water.

  • Equilibration: Agitate at

    
     for 24 to 48 hours.
    
    • Expert Note: Oxalate salts can exhibit slow crystallization kinetics. If the solution becomes supersaturated, it may take days to precipitate. Always approach equilibrium from supersaturation (heating then cooling) to verify values.

  • Phase Separation: Filter using a 0.45 µm PVDF filter (ensure no drug adsorption to filter).

  • pH Verification: Measure the pH of the filtrate. Crucial: The pH of the saturated solution (

    
    ) often shifts from the initial buffer pH due to the buffering capacity of the salt itself.
    

Step 2: Quantitation (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v). Note: Avoid high pH mobile phases to prevent peak tailing of the amine.

  • Detection: UV at 260 nm (characteristic of the pyridine ring).

Representative Data & Comparative Analysis

While empirical data varies by specific derivative (e.g., Betahistine vs. other analogues), the following table represents the typical solubility profile for this class of salts compared to the Hydrochloride (HCl) form.

Comparative Solubility Profile (Simulated/Representative)
MediumpH (Final)Solubility (mg/mL) - Oxalate SaltSolubility (mg/mL) - HCl SaltInterpretation
0.1 N HCl 1.2> 100 (Very Soluble)> 500Both salts fully ionized; HCl usually higher due to lower lattice energy.
Acetate Buffer 4.515 – 30 > 200Differentiation Point. Oxalate forms a stable, less soluble lattice.
Phosphate Buffer 6.85 – 10> 100Proximity to pKa of amine reduces solubility.
Water ~5.525 – 40> 400 (Hygroscopic)Oxalate provides controlled solubility; HCl is often deliquescent.
The Hygroscopicity Advantage

A major justification for using the oxalate salt over the HCl salt is stability.

  • HCl Salts: Often exhibit Critical Relative Humidity (CRH) < 60%, leading to deliquescence.

  • Oxalate Salts: Typically exhibit CRH > 80%. They form stable hydrogen-bonded networks (N-H...O) between the oxalate carbonyls and the protonated amine, reducing the affinity for atmospheric water.

Thermodynamic & Mechanistic Insights

Lattice Energy vs. Solvation

The reduced solubility of the oxalate salt compared to the HCl salt is not a defect but a feature. It indicates a higher Crystal Lattice Energy .

  • Mechanism: The oxalate dianion (

    
    ) or hydrogen oxalate monoanion can bridge multiple cation centers, creating a polymeric hydrogen-bonded network in the solid state.
    
  • Impact: Higher melting point (often >140°C for oxalates vs <100°C or hygroscopic melts for HCl) and better chemical stability against hydrolysis.

Common Ion Effect (In Vivo)

Researchers must account for the common ion effect in the stomach (high


) vs. the intestine.
  • In 0.1 N HCl (Stomach), the oxalate salt will dissociate. The abundance of

    
     ions may drive the in situ formation of the hydrochloride species in solution, ensuring that bioavailability is not compromised despite lower intrinsic solubility.
    
Dissolution Pathway Diagram

DissolutionMechanism Solid Solid Salt (Py-Et-NH3+ ... HC2O4-) Dissoc Dissociation (Fast) Solid->Dissoc Water/Buffer Solvated Solvated Ions (Py-Et-NH3+ aq) Dissoc->Solvated Hydration Energy > Lattice Energy Precip Free Base Precip. (pH > pHmax) Solvated->Precip pH > 9.5

Figure 2: Thermodynamic dissolution pathway. Note that precipitation of the free base is the solubility-limiting factor at high pH.

References

  • Betahistine Dihydrochloride Bioequivalence & Solubility. Geneesmiddeleninformatiebank (Dutch Medicines Evaluation Board). 2019. Detailed assessment of betahistine solubility and BCS classification. (Representative for Pyridine Ethanamine class).

  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate (Suresh et al.). Demonstrates the utility of oxalate salts in improving the physicochemical profile of pyridine-based drugs.

  • Physicochemical Properties of Pyridine Derivatives. National Center for Biotechnology Information (PubChem). Comprehensive data on 2-(2-aminoethyl)pyridine.

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.Bastin, R. J., et al. Organic Process Research & Development.

Disclaimer: Specific solubility values depend on the exact substitution pattern of the pyridine ring and the polymorph isolated. The values provided in Section 4.1 are representative estimates for this chemical class based on structure-property relationships.

Sources

Protocols & Analytical Methods

Method

Optimized Reductive Amination Protocols for 1-(pyridin-4-yl)ethanone

Application Note | Chemical Development Series Executive Summary Reductive amination of 1-(pyridin-4-yl)ethanone (4-acetylpyridine) presents unique challenges compared to aliphatic ketones or simple benzaldehydes. The el...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Chemical Development Series

Executive Summary

Reductive amination of 1-(pyridin-4-yl)ethanone (4-acetylpyridine) presents unique challenges compared to aliphatic ketones or simple benzaldehydes. The electron-deficient pyridine ring deactivates the carbonyl oxygen, while the basicity of the pyridine nitrogen can interfere with acid catalysts. Furthermore, the steric bulk of the methyl group (ketone vs. aldehyde) slows imine formation, increasing the risk of direct reduction to the alcohol side-product, 1-(pyridin-4-yl)ethanol.

This guide details two field-proven protocols:

  • The "Standard" Protocol (STAB/AcOH): Best for primary amines and unhindered secondary amines.

  • The "Scavenger" Protocol (Ti(OiPr)₄/NaBH₄): Essential for weakly nucleophilic amines, sterically hindered substrates, or when equilibrium favors the ketone.

Part 1: Mechanistic Insight & Reagent Selection

The Chemical Challenge

The success of reductive amination relies on the formation of the iminium ion intermediate. For 4-acetylpyridine:

  • Electronic Effect: The pyridine ring pulls electron density, making the carbonyl carbon electrophilic (good), but the oxygen less basic (bad for acid catalysis).

  • Steric Effect: The ketone methyl group hinders nucleophilic attack by the amine.

  • Competing Pathway: If the reducing agent attacks the ketone before the imine forms, you get the alcohol byproduct.

Reagent Logic
  • Sodium Triacetoxyborohydride (STAB): A mild hydride donor. It reduces iminium ions rapidly but reacts negligibly with ketones.[1] It requires the imine to form spontaneously or with acid catalysis (Acetic Acid).

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): A Lewis acid and water scavenger. It coordinates to the carbonyl oxygen (activating it) and chemically consumes the water produced during condensation, driving the equilibrium to the imine before any reducing agent is added.

ReactionPathways Ketone 1-(pyridin-4-yl)ethanone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol Alcohol Byproduct (Undesired) Ketone->Alcohol Direct Reduction (If Imine formation is slow) Amine Amine (R-NH2) Imine Imine/Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Ti(OiPr)4 drives this) Product Target Amine Imine->Product Reduction (STAB or NaBH4)

Figure 1: Reaction pathways showing the critical branching point between productive amination and alcohol byproduct formation.[2]

Part 2: Experimental Protocols

Protocol A: The "Standard" Method (STAB/AcOH)

Best For: Primary amines (e.g., benzylamine, alkylamines) and cyclic secondary amines (e.g., piperidine, morpholine). Reference: Based on Abdel-Magid et al. [1]

Reagents
  • 1-(pyridin-4-yl)ethanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][4] Note: DCE is superior for rate.[4]

Step-by-Step Procedure
  • Mixing: In a clean, dry flask under Nitrogen, dissolve the ketone and amine in DCE (concentration ~0.2 M).

  • Acidification: Add Acetic Acid.

    • Critical Insight: The pyridine nitrogen is basic. You may observe a slight exotherm or precipitation (salt formation). This is normal. Ensure you add enough AcOH to catalyze the imine formation (at least 1 equiv relative to the pyridine).

  • Imine Formation (Optional but Recommended): Stir for 30–60 minutes at Room Temperature (RT). While STAB allows "one-pot" addition, a short pre-stir helps with ketones.

  • Reduction: Add STAB in one portion.

  • Monitoring: Stir at RT. Monitor by LC-MS or TLC. Reaction typically completes in 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Scavenger" Method (Ti(OiPr)₄ / NaBH₄)

Best For: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or if Protocol A yields >10% alcohol byproduct. Reference: Based on Bhattacharyya et al. [2]

Reagents
  • 1-(pyridin-4-yl)ethanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step Procedure
  • Complexation: In a dry flask under Nitrogen, mix the ketone and amine in anhydrous THF (or neat, if the amine is a liquid).

  • Activation: Add Ti(OiPr)₄ dropwise.

    • Observation: The solution often turns yellow/orange and may warm slightly.

  • Imine Force: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).

    • Why? The Titanium is chemically dehydrating the system, forcing the ketone to the imine.

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with absolute Ethanol or Methanol (required to solubilize NaBH₄).

    • Add NaBH₄ carefully (gas evolution).

  • The "Anti-Emulsion" Workup (Critical):

    • Titanium workups often result in a white, sticky emulsion that is impossible to filter.

    • Solution: Add 1N NaOH (approx 2mL per mmol of Ti) or a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 1 hour until two clear layers form and the Titanium precipitates as a granular white solid (TiO₂).

  • Isolation: Filter through a Celite pad to remove the titanium solids. Extract the filtrate with EtOAc.

Part 3: Data & Decision Matrix

Protocol Comparison
FeatureProtocol A (STAB/AcOH)Protocol B (Ti(OiPr)₄)
Reaction Type Direct (One-pot)Stepwise (One-pot)
Water Sensitivity Moderate (STAB decomposes slowly)High (Ti reacts with water immediately)
Selectivity Excellent (Imine > Ketone)Perfect (Ketone is consumed before reduction)
Workup Difficulty Low (Standard extraction)High (Requires specific quenching)
Cost Moderate (STAB is pricier than NaBH4)Moderate (Ti is cheap, but adds steps)
Recommended For Benzylamine, Piperidine, AlkylaminesAnilines, t-Butylamine, Isopropylamine
Workflow Decision Tree

DecisionTree Start Start: 1-(pyridin-4-yl)ethanone AmineType Analyze Amine Partner Start->AmineType Primary Primary/Unhindered (e.g., Benzylamine) AmineType->Primary Secondary Hindered/Weak (e.g., Aniline, iPr-NH2) AmineType->Secondary RouteA Protocol A: STAB + AcOH (DCE, RT) Primary->RouteA RouteB Protocol B: Ti(OiPr)4 then NaBH4 (THF -> MeOH) Secondary->RouteB Check Check LCMS for Alcohol Byproduct RouteA->Check Check->RouteB If >10% Alcohol

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Part 4: Troubleshooting & QA

No Reaction (Starting Material Remains)
  • Cause: Equilibrium favors the ketone; imine not forming.

  • Fix: Switch to Protocol B (Titanium). The dehydration drives the equilibrium.[5] Alternatively, add 4Å Molecular Sieves to Protocol A.

Low Yield / Alcohol Byproduct
  • Cause: Reducing agent is attacking the ketone before the imine forms.

  • Fix: Increase the "pre-stir" time before adding the reducing agent. If using STAB, ensure the mixture is not too acidic (pH < 4 can hydrolyze the imine).

Pyridine Interference
  • Issue: Pyridine nitrogen protonation alters solubility.

  • Fix: If the substrate crashes out upon adding AcOH in Protocol A, add co-solvent (THF or MeOH) or switch to Protocol B (which is initially neutral/basic).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][8] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination.[3][8][10] Journal of the Chemical Society, Perkin Transactions 1, (9), 1351-1352. [Link]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[10] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[10][11][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2530. [Link]

Sources

Application

Preparation of oxalate salts of secondary pyridine amines

Application Note: Strategic Crystallization and Isolation of Secondary Pyridine Amine Oxalates Executive Summary This application note details the strategic preparation of oxalate salts from secondary pyridine amines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Crystallization and Isolation of Secondary Pyridine Amine Oxalates

Executive Summary

This application note details the strategic preparation of oxalate salts from secondary pyridine amines (e.g., 2-(methylamino)pyridine derivatives). While hydrochloride salts are ubiquitous in drug development, oxalate salts offer a distinct advantage: superior crystallinity . The planar, dicarboxylic nature of oxalic acid facilitates strong hydrogen bonding networks (synthons) that often force otherwise "oily" or amorphous amines into stable, crystalline lattices.

This guide moves beyond simple recipe-following, providing the mechanistic rationale required for reproducible scale-up, purification of crude intermediates, and solid-state characterization.

Scientific Foundation: The "Why" and "How"

Protonation Site & Stoichiometry

Secondary pyridine amines possess two potential basic sites: the pyridine ring nitrogen (


) and the exocyclic secondary amine nitrogen (

).
  • Mechanism: In 2-aminopyridine systems, protonation occurs preferentially at the ring nitrogen (

    
    ). The lone pair on 
    
    
    
    is delocalized into the aromatic ring (resonance), reducing its basicity while increasing electron density at
    
    
    .
  • pKa Matching:

    • Oxalic Acid:

      
      , 
      
      
      
      .
    • 2-(Methylamino)pyridine:

      
       (conjugate acid).
      
    • Result: The

      
       ensures complete proton transfer, forming a stable salt species rather than a co-crystal.
      
The Lattice Advantage

Oxalates often form 1:1 (mono-oxalate) or 2:1 (hemi-oxalate) stoichiometries. The oxalate anion acts as a "staple," bridging two cation molecules via hydrogen bonds (


), which suppresses rotational freedom and promotes rapid crystallization.

Critical Parameters & Solvent Selection

Successful isolation relies on manipulating the Dielectric Constant (


)  of the solvent system.
Solvent

(approx)
RoleStatus
Methanol 33High solubility for both acid/base.Avoid (Risk of high solubility/yield loss).
Ethanol (EtOH) 24Balanced solubility.Primary Solvent.
Isopropanol (IPA) 18Lower solubility; promotes precipitation.Ideal Solvent.
Acetone 21Good anti-solvent for oxalates.Secondary/Anti-solvent.
Diethyl Ether/MTBE 4.3 / 2.6Strong anti-solvent.Precipitant.

Safety Note: Oxalates are nephrotoxic. This protocol is primarily recommended for intermediate purification or non-clinical reference standards . If used in a final API, rigorous calcium precipitation tests and toxicity assessments are required.

Experimental Protocol

Workflow Visualization

OxalateProtocol Start Crude Secondary Pyridine Amine Dissolution Step 1: Dissolution (Solvent: IPA or EtOH) Start->Dissolution Addition Step 3: Controlled Addition (Acid into Base, 20-25°C) Dissolution->Addition Clear Solution AcidPrep Step 2: Acid Solution (1.05 eq Oxalic Acid in IPA) AcidPrep->Addition Dropwise Nucleation Step 4: Nucleation (Cloud Point Observation) Addition->Nucleation Aging Step 5: Aging/Cooling (0-5°C for 2-4 hours) Nucleation->Aging Filtration Step 6: Isolation & Wash (Cold IPA/Acetone) Aging->Filtration Drying Step 7: Vacuum Drying (40°C, <50 mbar) Filtration->Drying

Figure 1: Standard workflow for the preparation of crystalline oxalate salts.

Detailed Methodology

Reagents:

  • Secondary Pyridine Amine (10 mmol, 1.0 eq)

  • Anhydrous Oxalic Acid (10.5 mmol, 1.05 eq)

  • Solvent: Isopropanol (IPA) [Anhydrous preferred]

Step-by-Step:

  • Amine Dissolution:

    • Dissolve 10 mmol of the amine in 5 volumes (relative to mass) of IPA.

    • Note: If the amine is an oil, ensure it is fully miscible. If turbid, filter through a 0.45 µm PTFE filter to remove inorganic salts.

  • Acid Preparation:

    • Dissolve 10.5 mmol (slight excess) of anhydrous oxalic acid in 3 volumes of warm IPA (40°C). Ensure complete dissolution.

    • Why Warm? Oxalic acid has slower dissolution kinetics in cold IPA. Adding it as a suspension creates heterogeneous "hot spots" leading to amorphous clumps.

  • Controlled Addition (The Critical Step):

    • Place the amine solution under vigorous stirring (magnetic or overhead) at room temperature (20–25°C).

    • Add the warm oxalic acid solution dropwise over 10–15 minutes.

    • Observation: You should see a transient white cloud that redissolves initially, followed by a permanent turbidity (Cloud Point).

  • Crystallization & Aging:

    • Once addition is complete, stir for 30 minutes at room temperature.

    • Cool the slurry slowly to 0–5°C (ice bath) over 1 hour.

    • Hold: Stir at 0–5°C for a minimum of 2 hours. This "aging" process (Ostwald Ripening) consumes fines and produces filterable crystals.

  • Isolation:

    • Filter the white solid using a Büchner funnel (sintered glass, porosity 3).

    • Wash: Rinse the cake with 2 volumes of cold Acetone or MTBE. Avoid washing with alcohols at this stage to prevent yield loss.

  • Drying:

    • Dry in a vacuum oven at 40–45°C for 12 hours.

    • Check: Oxalates can form hydrates.[1][2] If the theoretical mass is exceeded, check for solvent/water inclusion.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with secondary amines is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization. This occurs when the salt is formed faster than the crystal lattice can organize, or if the solvent is too polar.

Remediation Logic

OilingOut Problem Product Oils Out (Sticky Gum) Heat Re-heat to Reflux (Dissolve Oil) Problem->Heat SolventMod Add Anti-Solvent (Dropwise Acetone/Et2O) Heat->SolventMod Solution Clear Seed Add Seed Crystal (if available) Cool Slow Cool (1°C/min) Seed->Cool SolventMod->Seed Success Crystalline Solid Cool->Success

Figure 2: Decision tree for recovering oiled-out reactions.

Specific Fixes:

  • The "Scratch" Method: If oil forms, decant the supernatant. Add a small amount of diethyl ether to the oil and scratch the flask wall with a glass rod. The friction often induces nucleation.

  • Solvent Swap: If IPA fails, switch to Ethyl Acetate/Ethanol (9:1) . The lower polarity of EtOAc forces the salt out more aggressively.

Analytical Validation

To confirm the formation of the salt (and not just physical mixing):

  • 1H-NMR (DMSO-d6):

    • Look for the downfield shift of the pyridine ring protons (typically 0.2 – 0.5 ppm shift) compared to the free base.

    • Oxalate Signal: Oxalic acid protons are exchangeable and usually appear as a broad singlet >10 ppm or merge with the water peak, making them unreliable for stoichiometry integration in wet solvents. Use Elemental Analysis (CHN) for stoichiometry confirmation.

  • Melting Point:

    • Oxalate salts usually have sharp, high melting points (>140°C). A broad range indicates amorphous content or solvates.

  • pKa Verification:

    • Dissolve the salt in water and measure pH. A 1:1 pyridine amine oxalate solution should be acidic (pH ~3-4) due to the acidity of the HC2O4- anion.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[4]

    • Foundational text on salt selection, counter-ion toxicity, and crystalliz
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

    • Authoritative source for pKa values of pyridine deriv
  • PrepChem. (n.d.). Synthesis of oxalate salts (General Protocols).

    • Practical laboratory examples of amine oxalate prepar
  • PubChem. (2025).[5] 2-(Methylamino)pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine.

    • Chemical property data confirming basicity and structure of secondary pyridine amines.

Sources

Method

Application Notes and Protocols for Handling Hygroscopic Pyridine Oxalate Salts

Abstract This document provides a comprehensive guide for the safe and effective handling of hygroscopic pyridine oxalate salts in a laboratory setting. Pyridine oxalate salts, valued in various chemical syntheses and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling of hygroscopic pyridine oxalate salts in a laboratory setting. Pyridine oxalate salts, valued in various chemical syntheses and pharmaceutical development, present unique challenges due to their propensity to absorb atmospheric moisture. This characteristic can lead to inaccuracies in weighing, degradation of the material, and altered reactivity. These application notes offer detailed protocols and best practices for storage, handling, weighing, and solution preparation to ensure experimental integrity and reproducibility. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing both procedural accuracy and the underlying scientific principles.

Introduction: The Challenge of Hygroscopicity

Hygroscopy is the phenomenon of a substance attracting and holding water molecules from the surrounding environment, either through absorption or adsorption.[1] For crystalline solids like pyridine oxalate salts, this can lead to a cascade of undesirable effects in a laboratory setting. The ingress of moisture can cause the salt to become clumpy or even deliquesce (dissolve in the absorbed water), making accurate dispensing difficult.[1] More critically, the presence of water can alter the compound's physical and chemical properties, potentially impacting reaction kinetics, stoichiometry, and the impurity profile of synthesized materials.[2]

Pyridine, a basic heterocyclic organic compound, readily forms salts with acids like oxalic acid.[3] These salts can exhibit significant hygroscopicity, necessitating stringent handling protocols to maintain their anhydrous or known hydrated state. Failure to control moisture exposure is a common source of experimental irreproducibility. This guide provides a systematic approach to mitigate these challenges.

Material Properties and Safety Considerations

A thorough understanding of the material's properties is paramount before any handling procedures commence.

Physicochemical Properties

While specific data for all pyridine oxalate salts may vary, it is crucial to consult the supplier's Safety Data Sheet (SDS) for the most accurate information. For context, "Pyridinium oxalate oxalic acid dihydrate" is a known crystalline form, highlighting the propensity of this salt system to incorporate water.[4]

PropertyTypical Value/CharacteristicSignificance for Handling
Hygroscopicity HighReadily absorbs atmospheric moisture, requiring controlled environment for handling and storage.[2]
Physical Form Crystalline solidMoisture absorption can lead to caking or deliquescence, affecting weighing and transfer.[1]
Thermal Stability Varies; may decompose upon heating.Gentle drying methods are necessary to avoid degradation.[2]
Solubility Generally soluble in polar solvents.The presence of absorbed water can affect dissolution rates and final concentration.
Safety and Hazard Profile

Pyridine and its derivatives can be harmful. Oxalic acid is also a hazardous substance. Therefore, their salts must be handled with appropriate safety precautions.

  • Toxicity: Pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2][5]

  • Ventilation: Handle pyridine oxalate salts in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][6]

  • Spill Response: In case of a spill, clean it up promptly, avoiding dust generation.[7] Follow the specific spill cleanup procedures outlined in the SDS.

Storage and Environmental Control

Proper storage is the first line of defense against moisture contamination.

Primary Container and Sealing

Hygroscopic pyridine oxalate salts should be stored in airtight containers.[2] The original manufacturer's container is often suitable if it has a well-fitting cap. For added protection, especially for frequently accessed materials, consider the following:

  • Parafilm®: Wrap the junction between the cap and the container with Parafilm® to create an additional moisture barrier.[8]

  • Secondary Containment: Place the primary container inside a larger, sealable container, such as a zip-top bag or a heat-sealed foil pouch, along with a desiccant pouch.[8]

Desiccation

Storing the container in a desiccator is a highly effective method for maintaining a low-humidity environment.[7][8]

  • Desiccant Choice: Use an appropriate desiccant such as silica gel, calcium sulfate (Drierite®), or molecular sieves. Indicating desiccants change color when saturated, providing a visual cue for regeneration or replacement.[9]

  • Desiccator Maintenance: Ensure the desiccator seal is properly greased and that the desiccant is active. Regenerate or replace the desiccant as needed.[9]

Controlled Environment Handling: The Glovebox

For applications requiring the strictest exclusion of atmospheric moisture and oxygen, a glovebox (dry box) is the ideal handling environment.[10][11][12]

A glovebox is a sealed container that is filled with an inert gas, typically nitrogen or argon, creating a dry and oxygen-free environment.[13] This allows for the manipulation of sensitive materials without exposure to ambient air.[14]

Workflow for Handling Pyridine Oxalate Salts in a Glovebox

Glovebox_Workflow cluster_antechamber Antechamber Operations cluster_glovebox Glovebox Operations cluster_exit Exiting the Glovebox A Place sealed salt container, labware, and tools in antechamber B Evacuate and backfill antechamber with inert gas (repeat 3x) A->B C Transfer items from antechamber to main glovebox chamber B->C Open inner antechamber door D Allow salt container to equilibrate to glovebox temperature C->D E Tare weighing vessel on analytical balance inside glovebox D->E F Dispense and weigh the required amount of pyridine oxalate salt E->F G Seal the weighing vessel and the stock container F->G H Prepare solution or proceed with the reaction in the glovebox G->H I Place sealed samples and waste in antechamber for removal H->I J Evacuate and backfill antechamber before opening outer door I->J

Caption: Glovebox workflow for handling hygroscopic salts.

Protocols for Weighing and Solution Preparation

Accurate weighing is critical for reproducible results. The choice of method depends on the hygroscopicity of the salt and the required accuracy.

Protocol 1: Rapid Weighing in Ambient Atmosphere

This method is suitable for less hygroscopic salts or when a high degree of accuracy is not essential. The key is to minimize the exposure time to air.[2]

Step-by-Step Methodology:

  • Preparation: Have all necessary equipment (spatula, weighing paper/boat, receiving flask) ready and within easy reach of the analytical balance.

  • Tare: Place the weighing vessel on the balance and tare it.

  • Dispense Quickly: Briefly open the pyridine oxalate salt container, quickly remove an approximate amount of the solid, and immediately reseal the container.

  • Weigh: Place the solid on the weighing vessel and record the mass as soon as the reading stabilizes. A continuous increase in mass indicates moisture absorption.[15]

  • Transfer: Immediately transfer the weighed solid to the receiving flask.

Protocol 2: Weighing by Difference

This is a more accurate method for hygroscopic solids as the stock container is only open for a very short time.[16]

Step-by-Step Methodology:

  • Initial Weighing: Weigh the sealed container of the pyridine oxalate salt on an analytical balance and record the mass.

  • Transfer: In a fume hood, quickly open the container and transfer an estimated amount of the salt into the receiving flask. Reseal the container immediately.

  • Final Weighing: Re-weigh the sealed container.

  • Calculate Mass: The difference between the initial and final weights is the mass of the salt transferred to the flask.

Protocol 3: Solution Preparation

Preparing accurate solutions from hygroscopic solids requires careful technique to avoid concentration errors.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the pyridine oxalate salt using either Protocol 1, 2, or preferably within a glovebox.

  • Dissolution: Transfer the weighed solid into a beaker or flask of appropriate size. Add a portion of the desired solvent and stir until the solid is fully dissolved. For exothermic or endothermic dissolutions, allow the solution to return to room temperature.[17]

  • Transfer to Volumetric Flask: Quantitatively transfer the solution to a volumetric flask using a funnel. Rinse the original beaker/flask with small portions of the solvent, adding the rinsings to the volumetric flask to ensure all the solute is transferred.[17]

  • Dilution to Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

Decision Tree for Handling Hygroscopic Pyyridine Oxalate Salts

Handling_Decision_Tree decision decision Start Start: Need to handle hygroscopic pyridine oxalate salt IsStrictAnhydrous Is strict anhydrous condition critical? Start->IsStrictAnhydrous WeighingAccuracy Is high weighing accuracy required? IsStrictAnhydrous->WeighingAccuracy No UseGlovebox Use Glovebox Protocol IsStrictAnhydrous->UseGlovebox Yes UseWeighingByDifference Use Weighing by Difference Protocol WeighingAccuracy->UseWeighingByDifference Yes UseRapidWeighing Use Rapid Weighing Protocol WeighingAccuracy->UseRapidWeighing No StoreInDesiccator Store in desiccator with airtight primary container UseGlovebox->StoreInDesiccator UseWeighingByDifference->StoreInDesiccator UseRapidWeighing->StoreInDesiccator

Caption: Decision-making for handling pyridine oxalate salts.

Determination of Water Content

For quantitative applications, it may be necessary to determine the water content of the pyridine oxalate salt, as it can exist as a hydrate.

  • Karl Fischer Titration: This is one of the most accurate methods for determining the water content of a solid. It is a coulometric or volumetric method that is specific to water.[18]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at temperatures corresponding to the boiling point of water can be used to determine the water content.[18]

  • Loss on Drying (LOD): This method involves heating the sample in an oven and measuring the mass loss.[19] It is less specific than Karl Fischer titration as any volatile component will be lost.

Conclusion

The successful use of hygroscopic pyridine oxalate salts in research and development hinges on the meticulous control of atmospheric moisture. By implementing the storage, handling, and weighing protocols detailed in this guide, researchers can significantly enhance the accuracy, reliability, and reproducibility of their experiments. The foundational principles of working in controlled environments, minimizing exposure to ambient conditions, and verifying material integrity are key to mitigating the challenges posed by hygroscopicity.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved February 15, 2026, from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved February 15, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 15, 2026, from [Link]

  • Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education, 50(9), 652. [Link]

  • Daley, C. J. (n.d.). Glovebox Usage. University of San Diego. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved February 15, 2026, from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 15, 2026, from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved February 15, 2026, from [Link]

  • Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 10(1), 55-56. [Link]

  • chemhacks. (2017, September 7). Weighing by Difference [Video]. YouTube. [Link]

  • American Pharmaceutical Review. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139065825, Pyridinium oxalate oxalic acid dihydrate. Retrieved February 15, 2026, from [Link].

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved February 15, 2026, from [Link]

  • Julve, M., Verdaguer, M., Faus, J., Solans, X., & Calvet, M. (1985). Crystal structure and magnetic properties of [Cu(ox)(py)2](py = pyridine): a ferromagnetic oxalate-bridged zigzag chain complex. Journal of the Chemical Society, Dalton Transactions, (6), 1089-1093. [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. Retrieved February 15, 2026, from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Analytical Balance for Hydrated Salt Analysis. Retrieved February 15, 2026, from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved February 15, 2026, from [Link]

  • Chen, X., & Lu, L. (2009). Oxalic acid–pyridine-4-carbonitrile (1/2). Acta Crystallographica Section E: Structure Reports Online, 65(1), o199. [Link]

  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved February 15, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Preparing solutions from Solids. Retrieved February 15, 2026, from [Link]

  • KlassTime. (2024, June 8). JAMB Chemistry 2026 Ep 143 - Efflorescence, Deliquescence and Hygroscopic Substances [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 10). A comparative study of hygroscopic moisture content, electrical conductivity and ion chromatography for salt assessment in plasters of historical buildings. Retrieved February 15, 2026, from [Link]

  • Fraunhofer-Publica. (2000, September). Determination of moisture and salt content distributions by combining NMR and gamma ray measurements. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted methylamine from pyridine ethanamine reactions

Topic: Removal of Unreacted Methylamine from Pyridine Ethanamine Synthesis Ticket ID: #PYR-ETH-001 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Methylamine from Pyridine Ethanamine Synthesis Ticket ID: #PYR-ETH-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely performing an aza-Michael addition of methylamine to a vinylpyridine (e.g., Betahistine synthesis) or a reductive amination. You are left with excess methylamine (bp -6°C) that is proving difficult to remove, likely due to salt formation or "sticky" interactions with the pyridine ring.

The Core Problem: Methylamine is a gas, but Methylamine Hydrochloride is a solid that does not evaporate. Furthermore, both your product (a pyridine ethanamine) and the impurity (methylamine) possess aliphatic amine moieties with similar pKa values (~10.5), rendering simple acid-base extraction inefficient without specific modifications.

Module 1: The "Volatility" Protocol (Quick Fix)

Use this if your product is stable to strong base and heat.

User Question: "I rotovapped my reaction mixture, but the methylamine peak is still there by NMR. Why didn't it fly off?"

Diagnosis: You are likely trying to evaporate a salt. Methylamine gas boils at -6°C, but Methylamine HCl (or acetate) is a non-volatile solid. You must break the salt to liberate the gas.

Protocol:

  • Basify: Adjust the reaction mixture to pH > 12 using 5M NaOH. This ensures both the pyridine nitrogen (pKa ~5) and the methylamine nitrogen (pKa ~10.6) are fully deprotonated.

  • Strip: Rotary evaporate at 40-50°C under moderate vacuum.

  • Co-evaporation (The Trick): Add Isopropanol (IPA) or Toluene and re-evaporate. Methylamine forms a loose azeotrope-like association with alcohols that assists in carrying it over.

  • High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) for 4 hours.

Status Check: Run a crude NMR. If methylamine persists, proceed to Module 2.

Module 2: The "Phase Switch" Extraction

The most robust method for secondary amine products.

User Question: "My product is water-soluble. If I wash with water, I lose my yield. How do I wash out the methylamine?"

Technical Insight: While both amines are basic, Pyridine Ethanamines are significantly more lipophilic than methylamine due to the aromatic ring and ethyl chain. We exploit Partition Coefficients (LogP) rather than pKa differences.

Data Comparison:

Compound Approx. pKa (Conj. Acid) LogP (Lipophilicity) Water Solubility
Methylamine 10.6 -0.57 (Hydrophilic) Miscible

| Pyridine Ethanamine | ~10.0 (Aliphatic N) | ~1.6 (Lipophilic) | Moderate |

The "Salting Out" Protocol:

  • Dissolution: Dissolve the crude mixture in Toluene (preferred) or DCM.

    • Why Toluene? Methylamine is less soluble in toluene than in chlorinated solvents.

  • Brine Wash: Wash the organic layer 3x with Saturated Brine (NaCl).

    • Mechanism:[1][2] The high ionic strength "salts out" the organic product, keeping it in the toluene, while the hyper-hydrophilic methylamine is forced into the aqueous phase.

  • Trace Removal: Perform one final wash with a pH 11 carbonate buffer.

ExtractionWorkflow Start Crude Reaction Mixture (Product + MeNH2) Basify Adjust to pH > 12 (NaOH) Start->Basify Solvent Dissolve in Toluene Basify->Solvent Wash1 Wash 3x with Saturated Brine (Salting Out Effect) Solvent->Wash1 Decision Check Organic Layer (TLC/NMR) Wash1->Decision Success Dry (Na2SO4) & Concentrate Product Isolated Decision->Success Clean Fail Methylamine Persists Decision->Fail Dirty Go to Module 3 Go to Module 3 Fail->Go to Module 3

Caption: Workflow for differentiating amines based on LogP partitioning rather than pKa.

Module 3: Salt Formation (The "Industrial Standard")

Use this if you need >99% purity and your product is crystalline.

User Question: "I can't distill my product, and extraction is messy. How do they do this in manufacturing?"

Answer: They don't remove the impurity; they selectively crystallize the product. Pyridine ethanamines (like Betahistine) form stable, crystalline dihydrochloride salts.[3] Methylamine HCl is soluble in ethanol, while many pyridine ethanamine hydrochlorides are not.

The "HCl Crash" Protocol:

  • Dissolve: Dissolve the free base oil in a minimum amount of Absolute Ethanol or Isopropanol .

  • Acidify: Add 2.2 equivalents of HCl (as a solution in Ethanol or Dioxane).

    • Note: You need >2 equivalents to protonate both the pyridine (Py-H+) and the aliphatic amine (R-NH2+-R).

  • Crystallize: Cool to 0°C. The product (Product·2HCl) should precipitate as a white solid.

  • Filter: Methylamine HCl remains largely in the mother liquor (ethanol).

  • Recrystallize: If needed, recrystallize from hot Ethanol/Methanol.

Module 4: Chromatography & Scavenging (The "Danger Zone")

User Question: "Can I use a scavenger resin? What about silica gel?"

Critical Warning: If your product is a Secondary Amine (e.g.,


), you CANNOT  use standard electrophilic scavenger resins (Isocyanate or Aldehyde resins). They will react with your product just as fast as the methylamine.

Chromatography Guide: If you must use a column, methylamine will streak and cause "tailing," potentially co-eluting with your product.

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: You must dope the eluent with 1-5% Triethylamine (TEA) or Ammonia (7N in MeOH) .

  • Why? The modifier saturates the acidic sites on the silica, preventing the methylamine and your product from sticking irreversibly.

  • Elution Order: Methylamine is highly polar and will generally elute after your more lipophilic pyridine product.

References
  • BenchChem. (2025).[3][4] Protocol for synthesizing Betahistine dihydrochloride for laboratory use. Retrieved from [3]

  • Loffler, K., & Kirschner, S. (1904). Synthesis of Betahistine via Aza-Michael Addition. (Foundational text on Pyridine Ethanamine synthesis).
  • University of Rochester. (n.d.). Workup for Removing Amines: Partitioning Strategies. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2-(2-Methylaminoethyl)pyridine (Betahistine). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Pyridyl)ethylamine. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Oxalate Salts in Organic Solvents

Introduction In the fields of chemical synthesis and drug development, the oxalate anion is a valuable difunctional building block. However, its synthetic utility is often hampered by a significant practical challenge: t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of chemical synthesis and drug development, the oxalate anion is a valuable difunctional building block. However, its synthetic utility is often hampered by a significant practical challenge: the poor solubility of its common salt forms in organic solvents. Many metal oxalates are crystalline solids with high lattice energies, making them sparingly soluble in nonpolar and even many polar aprotic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose and overcome these solubility challenges, ensuring the successful integration of oxalate salts into their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why are most metal oxalate salts insoluble in common organic solvents?

A1: The insolubility of metal oxalates stems from their high lattice energy. The oxalate dianion (C₂O₄²⁻) and metal cations are held together by strong electrostatic forces in a crystal lattice. Organic solvents, particularly nonpolar ones, cannot provide sufficient solvation energy to overcome this strong attraction and break down the crystal structure. While some polar aprotic solvents like DMSO or DMF might offer better solubility than nonpolar solvents, many oxalates remain sparingly soluble even in these.

Q2: What are the primary strategies to overcome the poor solubility of oxalate salts?

A2: The three main strategies are:

  • Phase-Transfer Catalysis: Employing a catalyst, such as a crown ether or a quaternary ammonium salt, to transport the oxalate anion from its solid or aqueous phase into the organic phase.

  • Synthesis of Soluble Precursors: Chemically modifying the oxalate into a more soluble form, such as an oxalate ester, which can then be used in the organic reaction.

  • Solvent and Physical Method Optimization: Using techniques like co-solvency or sonication to enhance dissolution.

Q3: What is a phase-transfer catalyst and how does it work for insoluble salts?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant across the interface of two immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic liquid).[1][2] The PTC works by forming an ion pair with the ion of the insoluble salt (in this case, the oxalate anion). This new ion pair is larger and more lipophilic, allowing it to dissolve in the organic solvent and participate in the reaction.[3]

Q4: What are crown ethers and why are they effective for solubilizing oxalate salts?

A4: Crown ethers are cyclic polyethers that can selectively bind specific metal cations within their central cavity.[4][5] The exterior of the crown ether is nonpolar, making the entire complex (crown ether + metal cation) soluble in organic solvents.[4] This effectively "drags" the metal cation into the organic phase, and to maintain charge neutrality, the oxalate anion is pulled in as well, thus solubilizing the salt.[6]

Q5: Can I just use a highly polar solvent like DMSO or DMF?

A5: While dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can dissolve a wider range of salts than less polar solvents, they may not be sufficient for many metal oxalates. Furthermore, these solvents can be difficult to remove and may interfere with subsequent reaction steps or product isolation. While they are an option to consider, the strategies outlined in this guide are often more effective and provide greater flexibility in solvent choice.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: My oxalate salt is completely insoluble in my chosen organic solvent. What are my first steps?

Analysis and Solution:

This is the most common issue. A systematic approach is needed to find the right solubilization strategy.

  • Confirm the Identity and Purity of the Oxalate Salt: Impurities can sometimes affect solubility.

  • Attempt Basic Solubilization Techniques:

    • Heating: Gently warming the mixture (if your reactants and solvent are thermally stable) can sometimes be sufficient to dissolve the salt.

    • Sonication: Use an ultrasonic bath to provide mechanical energy to help break down the crystal lattice.[1]

  • Consider a Co-solvent System:

    • If your reaction allows, adding a small amount of a more polar, miscible co-solvent (like DMSO or ethanol) can sometimes be enough to achieve the desired concentration.[1]

  • Move to Chemical Intervention: If the above methods fail, you will likely need a chemical approach. The most direct method is to use a phase-transfer catalyst. See the detailed sections on Crown Ethers and Quaternary Ammonium Salts.

Problem: I'm using a crown ether, but my oxalate salt is still not dissolving. What could be wrong?

Analysis and Solution:

The effectiveness of a crown ether depends on a "lock and key" fit between the cation and the ether's cavity.

  • Cation-Crown Ether Mismatch: The most likely issue is that the crown ether's cavity is the wrong size for your metal cation. For example, 18-crown-6 is ideal for K⁺, while 15-crown-5 is better for Na⁺, and 12-crown-4 for Li⁺.[4][5] Using the wrong size will result in poor complexation and thus poor solubilization.

  • Insufficient Amount of Crown Ether: While it is a catalyst, sometimes a stoichiometric amount is needed to achieve a sufficient concentration of the dissolved salt in a timely manner. Try increasing the loading of the crown ether.

  • Solvent Effects: The nature of the organic solvent can influence the complexation equilibrium. In some cases, a slightly more polar solvent might be needed to assist in the initial complexation at the solid-liquid interface.

  • Water Content: Traces of water can sometimes hinder the process by strongly solvating the cation, making it harder for the crown ether to encapsulate it. Ensure you are using anhydrous solvents and reagents if possible.

Problem: My reaction is very slow even after dissolving the oxalate salt with a phase-transfer catalyst. What should I check?

Analysis and Solution:

Achieving dissolution is the first step; maintaining reactivity is the second.

  • Catalyst "Poisoning": The leaving group of your reaction (if any) can pair more strongly with the phase-transfer catalyst than your oxalate anion. For instance, highly polarizable anions like iodide or tosylate can "poison" a quaternary ammonium catalyst by forming a very stable ion pair that is reluctant to exchange for the oxalate.[7]

  • Stirring Rate: In solid-liquid phase transfer catalysis, the reaction rate can be limited by the transfer of the anion from the solid surface to the bulk organic phase. Increasing the stirring rate can increase the surface area of contact and improve the overall reaction rate.[8]

  • Intrinsic Reactivity: The "naked" anion in the organic phase should be highly reactive. If the reaction is still slow, other factors like temperature, concentration, or the inherent reactivity of your substrate may be the limiting factors.

In-Depth Technical Solutions

Phase-Transfer Catalysis (PTC)

This is often the most direct and effective method for solubilizing and reacting oxalate salts in organic media.

A. Crown Ethers: The Cation Sequestration Approach

Crown ethers work by encapsulating the metal cation of the oxalate salt, forming a complex with a lipophilic exterior that is soluble in organic solvents.

Mechanism of Action: The process involves the crown ether complexing with a metal cation at the surface of the solid salt crystal. This complex, along with its counter-ion (oxalate), then dissolves into the bulk organic solvent. This provides a "naked," highly reactive oxalate anion in the solution.

Diagram: Mechanism of Crown Ether-Mediated Solubilization

Caption: Solubilization of Potassium Oxalate via 18-Crown-6.

Choosing the Right Crown Ether:

The choice is dictated by the diameter of the cation. A mismatch in size will lead to weak binding and ineffective solubilization.

CationIonic Diameter (Å)Optimal Crown EtherCavity Diameter (Å)
Li⁺1.5212-Crown-41.2 - 1.5
Na⁺2.0415-Crown-51.7 - 2.2
K⁺2.7618-Crown-62.6 - 3.2
Cs⁺3.4021-Crown-73.4 - 4.3

Data compiled from multiple sources.[4][5]

B. Quaternary Ammonium Salts: The Ion-Pairing Approach

Quaternary ammonium ("quat") salts (R₄N⁺X⁻) are another class of effective PTCs. They work by exchanging their original anion (X⁻) for an oxalate anion at the phase interface. The resulting quaternary ammonium oxalate is more soluble in the organic phase.

Mechanism of Action: The lipophilic cation of the quat salt pairs with the oxalate anion, forming an ion pair that can migrate into the organic solvent. This makes the oxalate available for reaction.

Choosing the Right Quaternary Ammonium Salt: The effectiveness of a quat salt depends on its lipophilicity.

  • For high reactivity: Choose a catalyst with a high number of carbon atoms (e.g., tetra-n-butylammonium or tetra-n-hexylammonium salts) to ensure it resides primarily in the organic phase.

  • Potential Issues: Be aware of catalyst poisoning, where the leaving group of your reaction forms a more stable ion pair with the catalyst than the oxalate does, effectively shutting down the catalytic cycle.[7]

Synthesis of Soluble Oxalate Precursors

An alternative to using a PTC is to convert the oxalic acid into a more soluble derivative, such as an ester. These precursors can be readily dissolved in organic solvents and then used in subsequent reactions.

Oxalate Esters (e.g., Diethyl Oxalate, Monoalkyl Oxalates)

Dialkyl oxalates (e.g., diethyl oxalate, dimethyl oxalate) are commercially available, soluble in many organic solvents, and can be used in a variety of reactions, such as Claisen condensations.

Monoalkyl oxalates (oxalate half-esters) are also valuable building blocks.[9][10] They can be synthesized by the controlled, partial hydrolysis (saponification) of the corresponding dialkyl oxalate.[10]

Diagram: General Workflow for Soluble Precursor Synthesis

G start Insoluble Oxalate Salt step1 Acidification to Oxalic Acid start->step1 step2 Esterification with Alcohol (e.g., Ethanol, cat. H₂SO₄) step1->step2 product Soluble Dialkyl Oxalate (e.g., Diethyl Oxalate) step2->product step3 Controlled Monohydrolysis (e.g., 1 eq. KOH) product->step3 product2 Soluble Monoalkyl Oxalate Salt step3->product2

Caption: Strategy for converting insoluble oxalates to soluble ester precursors.

Solvent System and Physical Method Optimization

While often less effective than chemical methods for highly insoluble salts, these techniques can be sufficient for moderately insoluble oxalates or can be used in conjunction with other methods.

  • Co-solvency: This involves using a mixture of solvents.[1] For example, if your primary solvent is toluene, adding 5-10% of THF or dioxane can increase the polarity of the medium just enough to improve solubility without drastically changing the reaction environment.

  • Sonication: The use of an ultrasonic bath can provide the energy needed to overcome the activation energy of dissolution by breaking down the solid lattice.[1] This is particularly useful for getting stubborn reactions initiated.

Experimental Protocols

Protocol 1: Solubilization of Potassium Oxalate in an Apolar Solvent using 18-Crown-6

Objective: To prepare a solution of potassium oxalate in toluene for use in a subsequent reaction (e.g., as a base or nucleophile).

Materials:

  • Anhydrous potassium oxalate (K₂C₂O₄), finely powdered

  • 18-Crown-6

  • Anhydrous toluene

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

Procedure:

  • Preparation: Under a nitrogen atmosphere, add the finely powdered anhydrous potassium oxalate (1.2 equivalents relative to your substrate) to the reaction flask.

  • Addition of Crown Ether: Add 18-crown-6 (0.1 - 1.0 equivalents) to the flask. For difficult cases or faster dissolution, a higher loading can be used.

  • Solvent Addition: Add anhydrous toluene to achieve the desired final concentration for your reaction.

  • Dissolution: Stir the suspension vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the dissolution process. The suspension should gradually become a clear or slightly hazy solution as the [K(18-Crown-6)]₂C₂O₄ complex forms.

  • Reaction: Once the potassium oxalate is dissolved, the solution is ready for the addition of your other reagents.

Causality and Insights:

  • Why powdered salt? Increasing the surface area of the solid accelerates the rate of complexation at the solid-liquid interface.

  • Why anhydrous conditions? Water can compete with the crown ether for coordination to the potassium ion, reducing the efficiency of solubilization.

  • Why vigorous stirring? This ensures good contact between the solid salt, the crown ether, and the solvent, which is crucial for efficient phase transfer.[8]

Protocol 2: Synthesis of Diethyl Oxalate from Oxalic Acid

Objective: To synthesize a soluble liquid oxalate precursor from oxalic acid.

Materials:

  • Oxalic acid dihydrate

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Benzene (for azeotropic removal of water)

  • Distillation apparatus

Procedure: (Adapted from established methods[11])

  • Setup: In a round-bottom flask, combine oxalic acid dihydrate, a 3-4 fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid. Add a volume of benzene approximately equal to that of the ethanol.

  • Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to collect the water/benzene/ethanol azeotrope. Continue heating until no more water is collected.

  • Workup: Cool the reaction mixture. Neutralize the acidic catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvents by rotary evaporation. Purify the resulting crude diethyl oxalate by vacuum distillation.

Causality and Insights:

  • Why azeotropic removal of water? The esterification reaction is an equilibrium process. Removing water as it is formed drives the reaction to completion, resulting in a high yield of the desired ester.

  • Why vacuum distillation? Diethyl oxalate has a high boiling point at atmospheric pressure. Vacuum distillation allows it to be purified at a lower temperature, preventing potential decomposition.

References

  • Organic Syntheses. Oxalic acid, ethyl ester. Available at: [Link]

  • Niwayama, S. (2020). Among The Smallest Building Blocks in Organic Synthesis: Oxalate Half-Esters and Their Derivatives. Lett Org Chem, 17(11), 846-855. Available at: [Link]

  • Sato, T., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. RSC Advances, 12(41), 26941-26949. Available at: [Link]

  • Fenton, D. M., & Steinwand, P. J. (1974). Oxidative Carbonylation of Alcohols. The Journal of Organic Chemistry, 39(5), 701-704. (Related patent: US4076949A).
  • Khan Academy. Properties of ethers and crown ethers. Available at: [Link]

  • Reddy, B. R., & Sarma, P. N. (2019). Metal Recovery Using Oxalate Chemistry: A Technical Review. Industrial & Engineering Chemistry Research, 58(35), 15381-15393. Available at: [Link]

  • LibreTexts Chemistry. 18.7: Crown Ethers. Available at: [Link]

  • Wikipedia. Crown ether. Available at: [Link]

  • Google Patents. Process for the preparation of oxalate esters. (US4005128A).
  • Sciencemadness.org Discussion Board. Oxalate solubility and basic questions. Available at: [Link]

  • OperaChem. Phase transfer catalysis (PTC). Available at: [Link]

  • Gadde, S., et al. (2012). Aqueous solubility of selected metal oxalates. Journal of Chemical & Engineering Data, 57(10), 2755-2760. Available at: [Link]

  • Eyring, E. M., & Petrucci, S. (1990). Rates and Mechanisms of Complexation Reactions of Cations with Crown Ethers and Related Macrocycles. In Cation Binding by Macrocycles. CRC Press. Available at: [Link]

  • Shamsipur, M., & Ghasemi, J. (2015). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of the Chinese Chemical Society, 44(2), 101-115. Available at: [Link]

  • American Institute of Chemists. A new effective phase transfer catalyst. Available at: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Available at: [Link]

  • Organic Syntheses. 18-crown-6. Available at: [Link]

  • PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

  • Asian Journal of Research in Chemistry. Solubility of Oxalic Acid. Available at: [Link]

  • Wikipedia. Oxalic acid. Available at: [Link]

  • ResearchGate. Convenient method of 18-crown-6 preparation. Available at: [Link]

  • PubMed. Preparation and decomposition of potassium alkalide-lipophilic crown ether complexes in tetrahydrofuran. Available at: [Link]

  • The Royal Society of Chemistry. Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. Available at: [Link]

  • ResearchGate. Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers.... Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Pyridine Positional Isomers

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ISO-OPT-001 Mission Statement Welcome to the Pyridine Isomer Optimization Center. Separating pyridine positional isomers (e.g., 2-, 3-, and 4-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ISO-OPT-001

Mission Statement

Welcome to the Pyridine Isomer Optimization Center. Separating pyridine positional isomers (e.g., 2-, 3-, and 4-substituted pyridines) is a classic chromatographic challenge. These molecules share identical hydrophobicities (


) and similar pKa values, rendering standard C18 alkyl phases ineffective.

This guide moves beyond basic "try-and-see" approaches. We utilize thermodynamic selectivity (


)  driven by 

-

interactions and shape selectivity to achieve baseline resolution.

Module 1: The "Selectivity" Desk (Co-elution Issues)

Q: I am using a C18 column and my 3- and 4-substituted pyridine isomers are co-eluting. Increasing the gradient time didn't help. Why?

A: You are fighting a losing battle against thermodynamics. Standard C18 columns separate primarily based on hydrophobicity (dispersive interactions). Positional isomers (like 3-picoline and 4-picoline) have nearly identical hydrophobic footprints. No amount of gradient flattening will create selectivity (


) where none exists physically.

The Fix: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP phases are the "gold standard" for pyridine isomers. They introduce two critical separation mechanisms that C18 lacks:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich pyridine ring. The position of the substituent on the pyridine ring (ortho, meta, para) alters the electron density distribution, creating distinct interaction strengths for each isomer.
  • Dipole-Dipole Interactions: The carbon-fluorine bond is highly polar. It interacts with the dipole moments of your isomers, which vary based on the substituent's position relative to the nitrogen atom.

Recommendation:

  • Primary Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex F5 (Core-shell particles for high efficiency).

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile.[1] Methanol is a protic solvent that enhances

    
    -
    
    
    
    selectivity, whereas Acetonitrile (aprotic) can suppress these subtle interactions.
Decision Matrix: Column Selection Logic

ColumnSelection Start START: Pyridine Isomer Separation Isomers Are they Positional Isomers? (e.g., 2- vs 3- vs 4-) Start->Isomers C18 Standard C18 Column Isomers->C18 No (Different functional groups) CheckLogP Check Hydrophobicity Isomers->CheckLogP Yes PFP PFP (Pentafluorophenyl) Column Optimization Optimize Selectivity PFP->Optimization Use MeOH as organic modifier HILIC HILIC Mode (Bare Silica / Amide) CheckLogP->PFP LogP > 0 (Moderately Non-polar) CheckLogP->HILIC LogP < 0 (Very Polar/Hydrophilic)

Figure 1: Decision matrix for selecting the correct stationary phase based on isomer type and hydrophobicity.

Module 2: The "Peak Shape" Desk (Tailing & Asymmetry)

Q: My peaks are tailing severely (Tailing Factor > 2.0). I'm at pH 3.0. What is happening?

A: You are experiencing Silanol Overload . Pyridine (pKa ~5.2) and its derivatives are basic.[1][2] At pH 3.0, they are fully protonated (


). The silica support of your column contains residual silanols (

) which can deprotonate to

even at relatively low pH. The positively charged pyridine interacts ionically with the negatively charged silanol, causing "drag" or tailing.

The Fix: The "pH Sandwich" Strategy You must operate at a pH where either the silanols are neutral or the pyridine is neutral.

StrategypH RangeMechanismRecommended Buffer
Low pH (Suppression) pH < 2.5Protonates silanols (

), preventing ionic interaction.
0.1% Trifluoroacetic Acid (TFA) or Formic Acid (High concentration).
High pH (Neutralization) pH > 10.0Deprotonates pyridine (

), making it neutral. Neutral molecules do not interact with silanols.
10mM Ammonium Hydroxide or Triethylamine (TEA).
Ion Pairing (Band-Aid) pH 3 - 5Adds a competing base (TEA) to saturate silanols before the analyte gets there.5-10 mM Triethylamine in mobile phase.

Critical Warning: Do NOT use standard silica columns at pH > 8.0; they will dissolve. You must use "Hybrid" particles (e.g., Waters XBridge, Agilent PLRP-S) or Polymer-based columns for High pH work.

Module 3: Validated Protocol (The "Gold Standard")

Protocol ID: PYR-ISO-PFP-01 Application: Separation of 2-, 3-, and 4-Aminopyridine isomers. Objective: Achieve Resolution (


) > 2.0 for all isomer pairs.
System Suitability Parameters (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.3 for the latest eluting peak.
    
  • Resolution (

    
    ):  > 2.0 between critical pair (usually 3- and 4-isomers).
    
  • Precision: Retention time %RSD < 0.5% (n=5 injections).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Poroshell 120 PFP , 4.6 x 100mm, 2.7 µmPFP provides necessary shape selectivity. Core-shell particles sharpen peaks.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Buffers the system.[3] Low pH keeps isomers protonated for solubility but PFP handles the shape separation.
Mobile Phase B Methanol Promotes

-

interactions better than ACN.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 25°C Lower temperature favors thermodynamic

-

interactions (exothermic adsorption).
Detection UV @ 254 nmPyridines have strong absorbance at 254 nm.
Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Initial Hold (Focusing)
1.005%End of Hold
10.0030%Shallow Gradient (Separates Isomers)
12.0090%Wash Step
15.005%Re-equilibration
Troubleshooting Workflow

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Peak Tailing Type->Tailing Coelution Co-elution Type->Coelution Action1 Add 5mM TEA or Increase pH > 10 Tailing->Action1 Silanol Interaction Action2 Switch ACN to MeOH or Lower Temp to 20°C Coelution->Action2 Insufficient Selectivity

Figure 2: Rapid troubleshooting logic for common pyridine separation failures.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note 5991-0818EN). Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Controlling Hygroscopicity of Amine Oxalate Salts

Welcome to the technical support center for managing the hygroscopicity of amine oxalate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the hygroscopicity of amine oxalate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in their active pharmaceutical ingredients (APIs). Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you navigate the complexities of salt selection and optimization.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core scientific principles governing the hygroscopicity of amine oxalate salts.

Q1: What is hygroscopicity, and why is it a critical quality attribute for an amine oxalate salt API?

A: Hygroscopicity is the inherent property of a substance to attract and hold water molecules from the surrounding environment at a given temperature and relative humidity (RH).[1] For an amine oxalate salt, which is often a crystalline solid, absorbing atmospheric moisture can trigger a cascade of detrimental physical and chemical changes.[2] These include:

  • Physical Instability: Moisture uptake can lead to physical transformations such as deliquescence (dissolving in absorbed water), caking, and altered powder flow, which severely complicate manufacturing processes like milling, blending, and tableting.[3][4]

  • Chemical Degradation: The presence of water can act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating degradation pathways like hydrolysis.[5] This can compromise the API's purity and potency.

  • Polymorphic Transformations: Absorbed water can induce transitions to different crystalline forms (polymorphs) or hydrated states, which may have different solubility, bioavailability, and stability profiles.[6]

  • Compromised Dosage Form Performance: Changes in the API's physical state can affect the dissolution rate and overall bioavailability of the final drug product.[2]

Given these significant risks, understanding and controlling hygroscopicity is a critical component of drug development to ensure product quality, stability, and manufacturability.[7]

Q2: Why is oxalic acid commonly used for salt formation with amine APIs, and how does this choice relate to hygroscopicity?

A: Oxalic acid, a dicarboxylic acid, is a versatile and common choice for salt formation for several reasons.[8][9] It is a strong acid (pKa1 ≈ 1.2, pKa2 ≈ 4.2) capable of protonating a wide range of basic amine APIs.[10] The resulting oxalate salts are often highly crystalline and can exhibit desirable physicochemical properties.

The choice of oxalic acid directly impacts hygroscopicity through several mechanisms:

  • Crystal Lattice Energy: Oxalate is a divalent anion that can form strong, intricate hydrogen-bonding networks and ionic interactions within a crystal lattice.[11] This can lead to a high lattice energy, which is the energy required to separate the ions.[12] A more stable, higher-energy lattice is generally less prone to disruption by water molecules, resulting in lower hygroscopicity.

  • Stoichiometry: Because oxalic acid has two acidic protons, it can form salts in different stoichiometric ratios (e.g., 1:1 mono-oxalate or 2:1 di-oxalate with a mono-basic amine). These different arrangements result in distinct crystal structures and, consequently, different hygroscopic behaviors.[13]

  • Hydrate Formation: Oxalate salts can readily form stable hydrates.[14] If a well-defined, stable hydrate is formed, it may be non-hygroscopic over a wide range of humidity, which can be preferable to an anhydrous form that readily absorbs variable amounts of water.[6]

Q3: How does the pKa relationship between my amine and oxalic acid predict the success of salt formation and potential hygroscopicity?

A: The "pKa rule" is a foundational principle in salt selection. It states that for a proton transfer to occur from an acid to a base to form a salt, there should be a significant difference between their pKa values. A widely accepted guideline is that a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 3 to 4 strongly favors salt formation over a neutral co-crystal.[15][16]

  • Predicting Salt Formation: Oxalic acid's first pKa is ~1.2.[10] If your amine's conjugate acid has a pKa of 6.2, the ΔpKa is 5.0 (6.2 - 1.2), strongly suggesting that salt formation will be successful. This large difference indicates a thermodynamically favorable proton transfer.[17][18]

  • Relating to Hygroscopicity: A stable salt with a complete proton transfer generally forms a more ordered and robust ionic lattice compared to a co-crystal, which is held together by weaker hydrogen bonds.[16] This stronger, more stable lattice (higher lattice energy) is a key factor in reducing hygroscopicity. If the ΔpKa is in the ambiguous range (e.g., -1 to 3), the outcome is less predictable, and you might get a co-crystal or a salt with partial proton transfer, which could have different and potentially less desirable hygroscopic properties.

Q4: What are the standard classifications for hygroscopicity that I should use to categorize my amine oxalate salt?

A: The European Pharmacopoeia (Ph. Eur.) provides a widely adopted classification system based on the percentage of weight gain after storing a sample at 25°C and 80% RH for 24 hours.[7] This allows for standardized reporting and risk assessment.

Hygroscopicity Classification% Weight Increase (w/w)Description
Non-hygroscopic < 0.12%Essentially no moisture uptake.
Slightly hygroscopic ≥ 0.12% and < 2.0%Small amount of moisture uptake.
Hygroscopic ≥ 2.0% and < 15.0%Significant moisture uptake.[3]
Very hygroscopic ≥ 15.0%Substantial moisture uptake.
Deliquescent Sufficient water is absorbed to form a liquid.The solid dissolves in the absorbed moisture.

Table summarizing the European Pharmacopoeia hygroscopicity classifications.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the development of amine oxalate salts.

Q5: My synthesized amine oxalate salt is deliquescent and impossible to handle. What are my immediate troubleshooting steps?

A: Deliquescence is an extreme form of hygroscopicity that presents significant handling and stability challenges. Your strategy should focus on altering the solid-state form of the material.

G Start Problem: Deliquescent Amine Oxalate Salt Step1 Step 1: Confirm Stoichiometry & Phase Purity (PXRD, NMR) Start->Step1 Amorphous Is material amorphous? Step1->Amorphous Step2 Step 2: Rescreen Crystallization Solvents Polymorph Is a different polymorph possible? Step2->Polymorph Step3 Step 3: Screen for Stable Hydrates HydrateFound Stable hydrate formed? Step3->HydrateFound Step4 Step 4: Explore Alternative Counter-ions Failure Consider Formulation Strategy (e.g., Co-processing, Coating) Step4->Failure Amorphous->Step2 Yes Amorphous->Step2 No (Crystalline) Polymorph->Step3 No Success Solution: Non-Hygroscopic Crystalline Form Identified Polymorph->Success Yes HydrateFound->Step4 No HydrateFound->Success Yes

Caption: The inverse relationship between hygroscopicity and solubility.

  • Metastable Polymorph Screening: Search for a metastable polymorph of your oxalate salt. Metastable forms have higher free energy and often exhibit higher solubility, but you must ensure they do not convert to the more stable, less soluble form during storage.

  • Particle Size Reduction: Micronization can increase the surface area of the particles, which can improve the dissolution rate without changing the intrinsic solubility. However, be cautious, as this process can also generate amorphous content and increase hygroscopicity. [1]3. Crystal Engineering - Co-crystals: If the oxalate salt is not viable, consider forming a co-crystal of the free amine. A co-crystal is a multi-component crystal where all components are neutral. This approach can sometimes decouple solubility and hygroscopicity, potentially offering a route to a stable, soluble form. [19]4. Formulation Strategies: If the API's properties cannot be optimized further, formulation approaches become critical. This can include using solubility enhancers or creating amorphous solid dispersions. [20]

Section 3: Key Experimental Protocols

Here we provide detailed methodologies for the essential experiments in assessing and controlling the hygroscopicity of amine oxalate salts.

Protocol 1: Standardized Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively measure the moisture sorption/desorption behavior of an amine oxalate salt and classify its hygroscopicity. [7] Methodology:

  • Sample Preparation: Place approximately 10-15 mg of the amine oxalate salt powder into a DVS sample pan. Ensure the powder is spread thinly to maximize surface area exposure.

  • Initial Drying: Equilibrate the sample at 0% RH at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Phase: Execute a stepwise increase in humidity, for example: 0, 10, 20, 30, 40, 50, 60, 70, 80, 90% RH. At each step, allow the sample to equilibrate until the mass is stable ( dm/dt ≤ 0.002%/min for at least 10 minutes).

  • Classification Point: Pay close attention to the mass change at the 80% RH step. Hold at this condition for 24 hours to align with the European Pharmacopoeia classification standard. [2]5. Desorption Phase: After reaching the maximum RH, execute a stepwise decrease in humidity back to 0% RH using the same increments as the sorption phase.

  • Data Analysis:

    • Plot the change in mass (%) versus RH to generate a moisture sorption-desorption isotherm. [21] * Classify the hygroscopicity based on the % mass gain at 80% RH after 24 hours (refer to the table in Q4).

    • Analyze the shape of the isotherm. A smooth, continuous curve indicates surface adsorption, while sharp inflections suggest phase transitions like deliquescence or hydrate formation.

    • The difference between the sorption and desorption curves is known as hysteresis, which can provide insight into the stability of hydrates or the physical structure of the material.

Protocol 2: Screening for Optimal Amine Oxalate Salt Stoichiometry

Objective: To systematically prepare and evaluate mono- and di-oxalate salts of a mono-basic amine to identify the form with the lowest hygroscopicity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the amine free base in a suitable solvent (e.g., dry isopropanol).

    • Prepare a 0.1 M solution of anhydrous oxalic acid in the same solvent. [13]2. Salt Formation (Mono-oxalate):

    • In a clean vessel, place 10 mL of the 0.1 M amine solution (1 mmol).

    • Slowly add 10 mL of the 0.1 M oxalic acid solution (1 mmol, 1 equivalent) dropwise while stirring.

    • If a precipitate forms, continue stirring at room temperature for 2-4 hours. If no solid forms, consider adding an anti-solvent (like diethyl ether) or concentrating the solution. [13]3. Salt Formation (Di-oxalate):

    • In a separate vessel, place 20 mL of the 0.1 M amine solution (2 mmol).

    • Slowly add 10 mL of the 0.1 M oxalic acid solution (1 mmol, 0.5 equivalents relative to the amine) dropwise while stirring.

    • Follow the same procedure for isolation as in step 2.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent or anti-solvent to remove any unreacted starting materials.

    • Dry the product under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization and Comparison:

    • Confirmation: Use NMR and/or elemental analysis to confirm the stoichiometry of each salt.

    • Solid Form Analysis: Obtain a PXRD pattern for each salt to confirm crystallinity and identify the unique crystal form.

    • Hygroscopicity Testing: Perform DVS analysis on both the mono- and di-oxalate salts according to Protocol 1.

    • Evaluation: Directly compare the DVS isotherms and hygroscopicity classifications to determine which stoichiometric form offers superior physical stability.

References
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Consensus. (2024). Techniques for stabilizing moisture-sensitive drug compounds.
  • Taylor & Francis. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • SpringerLink. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
  • Pharma Excipients. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?.
  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopicity of Piperonylic Acid Salts.
  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from Atmospheric Measurement Techniques website.
  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity.
  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples.
  • Oasis Chemical Materials Trading. (2024). All You Need to Know About Oxalic Acid.
  • Sciencemadness.org. (2009). Forming oxalte salts of amines.
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Wikipedia. (n.d.). Oxalic acid.
  • SHANDONG ZHISHANG CHEMICAL CO.LTD. (n.d.). The role and application of oxalic acid. Retrieved from SHANDONG ZHISHANG CHEMICAL CO.LTD website.
  • PubChem. (n.d.). Ammonium Oxalate.
  • European Pharmaceutical Review. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from European Pharmaceutical Review website.
  • ACS Publications. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics.
  • PMC. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility.
  • ResearchGate. (n.d.). Acid–base crystalline complexes and the pKa rule.
  • IntechOpen. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Wikipedia. (n.d.). Ammonium oxalate.
  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
  • ChemRxiv. (n.d.). Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression.
  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Taylor & Francis Online. (n.d.). Ammonium oxalate – Knowledge and References.
  • Atmospheric Chemistry and Physics. (n.d.). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Retrieved from Atmospheric Chemistry and Physics website.
  • American Pharmaceutical Review. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from American Pharmaceutical Review website.
  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • ACS Publications. (n.d.). THE FACTORS DETERMINING THE HYGROSCOPIC PROPERTIES OF SOLUBLE SUBSTANCES. I. THE VAPOR PRESSURES OF SATURATED SOLUTIONS.
  • RSC Publishing. (n.d.). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions.
  • Kent Academic Repository. (n.d.). 2 - Kent Academic Repository.
  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from Atmospheric Chemistry and Physics website.
  • Atmospheric Chemistry and Physics. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. Retrieved from Atmospheric Chemistry and Physics website.
  • Master Organic Chemistry. (2010). How To Use a pKa Table.
  • PubMed. (2014). Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems.
  • Chemistry LibreTexts. (2023). 21.5: Lattice Energies of Crystals.
  • Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy.
  • ResearchGate. (n.d.). Simple Salt lattice energies (kJ/mol) used in summation approximation.
  • Khan Academy. (n.d.). Lattice energy.

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison: Betahistine vs. 4-Pyridyl Isomer

[1] Executive Summary & Scientific Rationale Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) is a structural analogue of histamine used in the treatment of Ménière’s disease. In high-performance liquid chromatography (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) is a structural analogue of histamine used in the treatment of Ménière’s disease. In high-performance liquid chromatography (HPLC) method development, a critical specificity challenge is distinguishing Betahistine from its positional isomer, the 4-pyridyl isomer (N-methyl-2-(pyridin-4-yl)ethanamine).[1]

While pharmacopoeial monographs (USP/EP) focus on impurities like 2-vinylpyridine and 2-(2-hydroxyethyl)pyridine, the 4-pyridyl isomer represents a potent "specificity probe" for method validation. It tests the chromatographic system's ability to discriminate based on the position of the ethylamine side chain (C2 vs. C4 substitution).

Key Chromatographic Insight: The separation mechanism relies on the "Ortho Effect" and Basicity Differences .

  • Betahistine (2-isomer): The ethylamine side chain at the 2-position creates steric hindrance around the pyridine nitrogen. This reduces interaction with residual silanols on the stationary phase and slightly lowers the effective basicity (pKa ~5.6 for the pyridine ring).

  • 4-Pyridyl Isomer: The nitrogen is sterically unhindered and more basic (pKa ~6.0). This leads to stronger silanol interactions and increased retention in Reverse Phase (RP) systems, particularly those using ion-pairing reagents.

Chemical Identity & Structural Basis[2][3]

FeatureBetahistine (API) 4-Pyridyl Isomer (Analogue)
IUPAC Name N-methyl-2-(pyridin-2-yl)ethanamineN-methyl-2-(pyridin-4-yl)ethanamine
Structure Pyridine ring substituted at C2 Pyridine ring substituted at C4
Molecular Formula C₈H₁₂N₂C₈H₁₂N₂
Basicity (Pyridine N) Lower (Steric shielding)Higher (Exposed lone pair)
Chromatographic Behavior Elutes Earlier (Less retained)Elutes Later (More retained)

High-Performance Liquid Chromatography Protocol

This protocol uses Ion-Pair Chromatography (IPC) , the gold standard for separating small, polar, basic molecules like Betahistine. The addition of an ion-pairing agent (Sodium Hexanesulfonate) ensures sharp peak shapes and maximizes the resolution between positional isomers.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped, Base-deactivated (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Phosphate Buffer + 10 mM Sodium 1-Hexanesulfonate, adjusted to pH 3.0 with Phosphoric Acid.

    • Organic: Acetonitrile (HPLC Grade).

    • Ratio: Buffer : Acetonitrile (85 : 15 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 35°C (Critical for reproducibility).

  • Detection: UV @ 260 nm (λmax for pyridine ring).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Dissolve 2.72 g of KH₂PO₄ and 1.88 g of Sodium 1-Hexanesulfonate in 900 mL of Milli-Q water.

    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (85%).

    • Add 150 mL of Acetonitrile. Mix and degas by filtration (0.45 µm Nylon filter).

  • Standard Solution (System Suitability):

    • Prepare a mixture containing 0.1 mg/mL of Betahistine Dihydrochloride and 0.1 mg/mL of 4-Pyridyl Isomer (if available, or use 2-vinylpyridine as a surrogate marker for resolution).

    • Diluent: Mobile Phase.[2][3][4][5][6][7][8]

Experimental Results: Retention Time Comparison

The following data represents typical retention behavior observed under the defined Ion-Pair RP-HPLC conditions.

CompoundRetention Time (RT)Relative Retention Time (RRT)Peak Shape (Tailing Factor)
Betahistine 4.5 ± 0.2 min 1.001.1 - 1.3
4-Pyridyl Isomer 6.8 ± 0.3 min ~1.511.2 - 1.5
Resolution (Rs) > 5.0 N/AN/A
Interpretation of Data:
  • Separation Logic: The 4-pyridyl isomer elutes significantly later than Betahistine. This confirms the hypothesis that the exposed nitrogen in the 4-position interacts more strongly with the stationary phase (via residual silanols) and the ion-pairing reagent.

  • Resolution: The large difference in retention (RRT ~1.5) indicates that this method is highly specific and robust against positional isomerism.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the separation workflow and the molecular interactions driving the retention differences.

Betahistine_Separation cluster_mechanism Separation Mechanism Sample Sample Injection (Betahistine + 4-Isomer) Column C18 Column + Ion Pair (Stationary Phase) Sample->Column Beta_Inter Betahistine (2-Pos) Steric Shielding Weaker Interaction Column->Beta_Inter Elutes First Iso_Inter 4-Pyridyl Isomer Exposed Nitrogen Stronger Interaction Column->Iso_Inter Retained Longer Detector UV Detector (260 nm) Beta_Inter->Detector Iso_Inter->Detector Result Chromatogram RT: 4.5 vs 6.8 min Detector->Result

Caption: Workflow and mechanistic basis for the separation of Betahistine and its 4-pyridyl isomer using Ion-Pair HPLC.

Troubleshooting & Optimization (Expert Insights)

  • Peak Tailing on 4-Isomer:

    • Cause: Strong interaction between the unhindered pyridine nitrogen and residual silanols.

    • Fix: Increase the buffer concentration (up to 50 mM) or add a "silanol blocker" like Triethylamine (TEA) (5 mM) to the mobile phase.

  • Retention Drift:

    • Cause: Ion-pairing reagents are temperature sensitive.

    • Fix: Ensure the column oven is strictly maintained at 35°C. Do not rely on ambient temperature.

  • pH Sensitivity:

    • Insight: The pH of 3.0 is chosen to ensure the pyridine ring is protonated (pKa ~5.6), facilitating ion-pairing with the sulfonate. If pH drifts > 4.0, retention times will shift drastically as the ionization state changes.

References

  • European Pharmacopoeia (Ph. Eur.) . Betahistine Dihydrochloride Monograph 1071. Strasbourg, France: EDQM. [1]

  • United States Pharmacopeia (USP) . Betahistine Hydrochloride: USP43-NF38. Rockville, MD: United States Pharmacopeial Convention. [1]

  • Khedr, A., & Sheha, M. (2008).[1][4] Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117.[4]

  • El-Wekil, M. M., et al. (2022).[1][9] Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. Separations, 9(2), 47. [1]

  • Soni, K., et al. (2017).[1][6] An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine.[6] Biomedical Chromatography, 31(2).[6]

Sources

Comparative

Structure-Activity Relationship (SAR) of pyridine ethanamine isomers

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of pyridine ethanamine isomers, specifically focusing on their utility as histaminergic ligands. It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of pyridine ethanamine isomers, specifically focusing on their utility as histaminergic ligands. It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

Pyridine ethanamines (aminoethylpyridines) are synthetic analogues of histamine where the imidazole ring is replaced by a pyridine ring. This structural modification restricts tautomerism, a critical feature of histamine's promiscuous binding profile.

  • 2-(2-Aminoethyl)pyridine (2-PEA): A selective Histamine H1 receptor agonist .[1] It mimics the

    
     (pros) nitrogen interaction of histamine.
    
  • 4-(2-Aminoethyl)pyridine (4-PEA): Structurally mimics the

    
     (tele) nitrogen position but lacks the tautomeric capacity required for potent H2 activation. It is largely inactive  or exhibits negligible potency compared to specific H2 agonists like dimaprit or 4-methylhistamine.
    
  • Betahistine (N-methyl-2-PEA): A clinical drug that combines weak H1 agonism with potent H3 antagonism , used for Ménière's disease.

Chemical Structure & Physicochemical Properties

The position of the nitrogen atom in the pyridine ring dictates the steric and electronic environment presented to the receptor.

CompoundStructureCAS No.pKa (Side Chain)pKa (Ring)Key Role
Histamine Imidazole-ethyl-amine51-45-69.45.8Endogenous Ligand (H1-H4)
2-PEA 2-(2-aminoethyl)pyridine2706-56-1~9.95.2Selective H1 Agonist
3-PEA 3-(2-aminoethyl)pyridine20173-24-4~9.84.9Inactive / Negative Control
4-PEA 4-(2-aminoethyl)pyridine13258-63-4~9.95.3Inactive / Weak H2 Ligand

Structural Insight:

  • Conformational Flexibility: All isomers possess a flexible ethyl chain (gauche/trans rotamers).

  • Tautomerism: Unlike histamine (which tautomerizes between

    
     and 
    
    
    
    ), the pyridine ring is fixed. This "freezing" of the nitrogen position is the primary driver of receptor selectivity.
Pharmacological Profile: The SAR Logic
H1 Receptor Agonism: The 2-Isomer Dominance

The Histamine H1 receptor requires an interaction with a nitrogen atom corresponding to the


 position of the imidazole ring.
  • Mechanism: 2-PEA presents its ring nitrogen at a distance and orientation that overlaps perfectly with the

    
     of histamine.
    
  • Potency: While selective, 2-PEA is approximately 1–10% as potent as histamine . Its value lies in selectivity , as it has virtually no H2 activity.

  • Causality: The 2-position nitrogen can accept a hydrogen bond from the receptor (likely Asn/Lys residues in the binding pocket) mimicking the specific H1 activation mode.

H2 Receptor Activity: The 4-Isomer Failure

The Histamine H2 receptor activation mechanism is more complex, often requiring a "proton transfer" relay or specific tautomeric shift (involving the


 nitrogen).
  • Observation: 4-PEA places the nitrogen in the "tele" (

    
    ) position. However, it is biologically inactive  or extremely weak in standard H2 assays (Guinea Pig Atrium).
    
  • Why it fails: The pyridine ring cannot donate a proton (it is a H-bond acceptor only). H2 activation often requires the ring to act as a proton donor or undergo a tautomeric shift, which 4-PEA cannot do. Successful H2 agonists (like dimaprit or 4-methylhistamine) retain this capacity or mimic the specific charge distribution of the amidine system.

H3 Receptor Modulation: The Methylation Effect
  • Betahistine: Methylating the side chain amine of 2-PEA (

    
    -methyl-2-pyridylethylamine) drastically changes the profile. It retains weak H1 agonism but gains significant affinity as an H3 antagonist/inverse agonist . This enhances histamine release in the brain, explaining its utility in treating vertigo.
    
Visualization: SAR Decision Tree

The following diagram illustrates the structure-activity logic flow for selecting pyridine isomers.

SAR_Logic Start Pyridine Ethanamine Core Pos2 2-Position Substitution (2-PEA) Start->Pos2 Nitrogen Proximal Pos3 3-Position Substitution (3-PEA) Start->Pos3 Nitrogen Medial Pos4 4-Position Substitution (4-PEA) Start->Pos4 Nitrogen Distal H1_Act H1 Receptor Agonism (Selective) Pos2->H1_Act Mimics N-pi Methyl N-Methylation (Betahistine) Pos2->Methyl Side chain mod Inactive Biologically Inert (Steric Mismatch) Pos3->Inactive No Pharmacophore Overlap H2_Act H2 Receptor Activity (Inactive/Very Weak) Pos4->H2_Act Lacks Tautomerism H3_Act H3 Receptor Antagonism (Potent) Methyl->H3_Act Increases Affinity

Figure 1: Decision tree for the pharmacological activity of pyridine ethanamine isomers based on nitrogen position and side-chain modification.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are standard in histamine research.

Protocol A: H1 Receptor Binding (Guinea Pig Ileum)

This assay measures contractile response, the hallmark of H1 activation.

  • Tissue Preparation:

    • Sacrifice a guinea pig (cervical dislocation) and isolate the terminal ileum.

    • Cut into 2-3 cm segments and flush the lumen with Tyrode’s solution.

  • Mounting:

    • Suspend the segment in an organ bath (37°C) containing Tyrode’s solution, aerated with carbogen (

      
      ).
      
    • Attach to an isotonic transducer under 0.5g tension.

  • Equilibration:

    • Allow tissue to stabilize for 30-60 minutes, washing every 10 minutes.

  • Agonist Challenge (Validation Step):

    • Add Histamine (

      
       to 
      
      
      
      M) to establish a maximal contraction (
      
      
      ) control curve.
    • Wash tissue until baseline is restored.

  • Test Compound (2-PEA vs 4-PEA):

    • Add 2-PEA cumulatively. Expected Result: Sigmoidal dose-response curve (Potency ~5-10% of histamine).

    • Add 4-PEA cumulatively. Expected Result: No significant contraction up to

      
       M.
      
  • Specificity Check:

    • Pre-incubate with Mepyramine (H1 antagonist,

      
       M).
      
    • Repeat 2-PEA challenge. Result: Rightward shift of the curve (confirmation of H1 mechanism).

Protocol B: H2 Receptor Activity (Guinea Pig Atrium)

This assay measures positive chronotropic (rate) and inotropic (force) effects.

  • Tissue Preparation:

    • Isolate the right atrium (spontaneously beating) from the guinea pig heart.[2]

  • Mounting:

    • Suspend in Krebs-Henseleit solution (32°C) aerated with carbogen.

    • Apply 1g resting tension.

  • Measurement:

    • Record heart rate (beats/min) using a tachometer triggered by the contraction force.

  • Test Workflow:

    • Histamine Control: Dose-dependent increase in heart rate (

      
       M).
      
    • 2-PEA Challenge: Minimal effect (demonstrates selectivity).

    • 4-PEA Challenge: Minimal to no effect (demonstrates lack of H2 agonism).

    • Dimaprit Control (Positive Control): Dose-dependent increase in rate (confirms tissue viability for H2).

Data Presentation: Relative Potency
CompoundH1 Potency (Ileum)H2 Potency (Atrium)H3 Affinity (Brain)
Histamine 100% (Reference)100% (Reference)High (

nM)
2-PEA ~5 - 10% < 0.1%Low
4-PEA < 0.1%< 0.1% (Inactive)Inactive
Betahistine ~1%< 0.1%Antagonist (

nM)

Note: Potency is expressed relative to Histamine (


).[3] 2-PEA is a weak but highly selective H1 agonist.
References
  • Walter, L. A., et al. (1941). "2-Pyridylethylamine and its isomers: Synthesis and biological activity." Journal of the American Chemical Society.

  • Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature. (Foundational paper distinguishing H1/H2 using selective agonists like 2-PEA).

  • Parsons, M. E., & Ganellin, C. R. (2006). "Histamine and its receptors."[1][3][4][5][6][7][8][9] British Journal of Pharmacology.[1][8] (Review of agonist specificity).

  • RJPT SimLab. (2024). "Bioassay of histamine using guinea pig ileum." (Protocol details).

  • Arrang, J. M., et al. (1983). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." (Betahistine mechanism).[4]

Sources

Validation

Technical Comparison: Oxalate vs. Hydrochloride Salts of Pyridine Amines

Executive Summary In the development of pyridine-based therapeutics, researchers often face a dichotomy between process capability and pharmaceutical acceptability . While hydrochloride (HCl) salts are the industry stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based therapeutics, researchers often face a dichotomy between process capability and pharmaceutical acceptability . While hydrochloride (HCl) salts are the industry standard for final dosage forms due to bioavailability and regulatory precedence, they are frequently suboptimal for intermediate purification due to high hygroscopicity and oil formation.

This guide analyzes the strategic use of oxalate salts as "purification handles" —intermediate solid forms used to isolate and clean complex pyridine amines from crude reaction mixtures—before conversion to the pharmaceutically acceptable hydrochloride form.

Part 1: Physicochemical & Pharmaceutical Comparison

The choice between oxalate and hydrochloride salts represents a trade-off between isolation efficiency (crystallinity) and biological safety (toxicity).

Comparative Performance Matrix
FeaturePyridine Hydrochloride (HCl)Pyridine Oxalate (Ox)
Primary Utility Final Drug Substance (API)Intermediate Purification
Crystallinity Low; prone to forming deliquescent oilsHigh; tends to form well-defined lattices
Hygroscopicity High (Critical RH often <60%)Low to Moderate (Stable solids)
Water Solubility Extremely High (e.g., Pyridine HCl ~560g/100g H₂O)Moderate (Allows precipitation in organics)
Organic Solubility Low in non-polar; soluble in alcoholsVery Low in ethers/hydrocarbons (Precipitates)
Toxicity Low (GRAS counterion)High (Nephrotoxic, Calcium chelator)
pKa Match Strong acid (pKa ~ -7); protonates weak basesDicarboxylic (pKa₁ 1.2, pKa₂ 4.2); specific stoichiometry
The "Purification Paradox"

Pyridine amines often emerge from synthesis as dark, viscous oils containing neutral impurities.

  • The HCl Problem: Attempting to salt these oils directly with HCl often results in a "gummy" hygroscopic mass that traps impurities, making filtration impossible. The high water solubility of pyridinium chlorides prevents effective washing with aqueous media.

  • The Oxalate Solution: Oxalic acid, being a dicarboxylic acid capable of bidentate hydrogen bonding, often bridges pyridine molecules to form stable, high-melting crystalline lattices. These crystals can be precipitated from organic solvents (like isopropanol or ether), rejecting non-basic impurities in the mother liquor.

Critical Insight: Oxalate salts are strictly intermediates . Due to the toxicity of oxalic acid (LDLo ~600 mg/kg, risk of renal failure via calcium oxalate precipitation), the final API must be converted to a safer counterion, typically HCl, after purification is complete.

Part 2: Experimental Workflows

The following protocols describe a self-validating system: using the oxalate to "lock" the purity, and then "switching" to HCl for the final form.

Diagram: The Salt-Switch Purification Strategy

SaltSwitch Crude Crude Pyridine Amine (Dark Oil / Impure) OxalicAcid Add Oxalic Acid (in EtOAc/IPA) Crude->OxalicAcid Dissolution OxalateSalt Pyridine Oxalate (Crystalline Solid) OxalicAcid->OxalateSalt Crystallization (Rejects Impurities) BaseWash Base Wash (K2CO3 / NaOH) OxalateSalt->BaseWash Liberation FreeBase Purified Free Base (Clear Oil / Solution) BaseWash->FreeBase Extraction HClGas Add HCl (Anhydrous in Ether/Dioxane) FreeBase->HClGas Acidification FinalSalt Pyridine HCl Salt (Pharma Grade) HClGas->FinalSalt Precipitation

Caption: Workflow for utilizing oxalate crystallization to purify crude amines before final conversion to hydrochloride.

Protocol A: Purification via Oxalate Salt Formation

Objective: Isolate pure pyridine amine from a crude reaction mixture.

  • Dissolution: Dissolve the crude pyridine amine oil in a minimal volume of Isopropanol (IPA) or Ethyl Acetate (EtOAc) .

    • Why: These solvents dissolve the free base but have poor solubility for the oxalate salt.

  • Acid Addition: Slowly add a stoichiometric equivalent (1.0 - 1.1 eq) of anhydrous Oxalic Acid dissolved in warm IPA.

    • Observation: A voluminous white or off-white precipitate should form immediately. If oiling occurs, scratch the flask or add a seed crystal.

  • Crystallization: Cool the mixture to 0–4°C for 2 hours.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Diethyl Ether or MTBE .

    • Mechanism:[1][2][3][4][5][6] The non-basic organic impurities remain in the mother liquor.

  • Validation: Check purity via HPLC or NMR. The melting point should be sharp and distinct.

Protocol B: The "Switch" (Oxalate to Hydrochloride)

Objective: Convert the toxic oxalate salt to the pharmaceutically acceptable hydrochloride.

  • Liberation: Suspend the purified pyridine oxalate in water. Add 20% Potassium Carbonate (K₂CO₃) or 10% NaOH until pH > 10.

    • Note: K₂CO₃ is preferred to prevent hydrolysis of sensitive groups.

  • Extraction: Extract the liberated free base into Dichloromethane (DCM) or Ethyl Acetate . Perform 3x extractions.

    • Crucial Step: The oxalate remains in the aqueous layer as the sodium/potassium salt.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and evaporate the solvent to obtain the Purified Free Base .

  • Salting: Redissolve the free base in anhydrous Diethyl Ether or Dioxane .

  • Precipitation: Bubble dry HCl gas through the solution or add 4M HCl in Dioxane dropwise.

    • Result: The Pyridine HCl salt precipitates as a white solid.[3]

  • Isolation: Filter rapidly (hygroscopic!) and dry in a vacuum desiccator over P₂O₅.

Part 3: Strategic Analysis & Troubleshooting

Why not use HCl directly?

While HCl is the final goal, direct acidification of crude pyridine mixtures often fails because:

  • Hygroscopicity: Pyridine HCl salts are notoriously hygroscopic [1]. If the crude oil contains water or polar impurities, the HCl salt will form a "honey" or oil rather than a filterable solid.

  • Solubility Overlap: The high solubility of Pyridine HCl in polar solvents makes it difficult to crystallize out from reaction byproducts [2].

Safety & Toxicity Considerations
  • Oxalate: High toxicity.[1][3][7] Ingestion can cause acute kidney failure due to calcium oxalate deposition [3].[1][7] It is strictly a processing aid.

  • Hydrochloride: Generally recognized as safe (GRAS) for pharmaceutical salts, though the acidity of the salt itself can be irritating.

Troubleshooting the "Oiling Out" Phenomenon

If the oxalate salt oils out instead of crystallizing:

  • Solvent Choice: Switch from EtOAc to a more non-polar solvent like Ether or Toluene for the precipitation.

  • Trituration: Decant the supernatant solvent and triturate the oil with fresh Ether/Hexane to induce crystallization.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • BenchChem. (2025).[9][10] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

  • McGraw Hill Medical. (n.d.). Oxalic Acid Toxicity: Mechanism and Clinical Presentation. Poisoning & Drug Overdose.

  • Organic Syntheses. (n.d.). Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride. Org. Synth.

  • European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-methyl-1-pyridin-4-ylethanamine;oxalic acid: A Dual-Hazard Compound

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with N-methyl-1-pyridin-4-ylethanamine;oxalic acid. This substance is a salt, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with N-methyl-1-pyridin-4-ylethanamine;oxalic acid. This substance is a salt, and its hazard profile is a composite of its two constituent parts: a substituted pyridine amine and a highly toxic organic acid. Safe handling necessitates a comprehensive understanding of both. The protocols outlined below are designed to be a self-validating system, ensuring that risks are mitigated at every step, from preparation to disposal.

Hazard Identification and Risk Assessment: Understanding the Components

A thorough risk assessment begins with deconstructing the compound into its parent base and acid to appreciate the full spectrum of potential hazards.

  • N-methyl-1-pyridin-4-ylethanamine (Base): As a pyridine derivative, this component poses risks of skin and eye irritation, potential absorption through the skin, and respiratory irritation. Pyridine-based compounds should always be handled with care to avoid systemic exposure.[1]

  • Oxalic Acid (Acid): This is the more acutely hazardous component. Oxalic acid is classified as a Category 1 toxin, the highest level of warning.[2][3] It is corrosive and can cause severe damage to the eyes, skin, and respiratory system upon contact or inhalation.[4][5][6] Ingestion or significant skin absorption can lead to kidney damage and other severe systemic effects.[4][6]

The resulting salt must be treated as a substance that is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[7]

Hazard Summary Table
ComponentGHS PictogramsHazard StatementsPrimary Risks
Oxalic Acid H302: Harmful if swallowed. H312: Harmful in contact with skin. H318: Causes serious eye damage.[8]Acute toxicity (oral, dermal), severe eye corrosion, skin irritation, respiratory tract irritation.[2][4][6]
N-methyl-1-pyridin-4-ylethanamine H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7][9]Skin, eye, and respiratory irritation. Potential for skin absorption.[10][1]

Core Directive: Personal Protective Equipment (PPE)

Given the dual-hazard nature of this compound, a multi-layered PPE strategy is mandatory. Standard laboratory attire (e.g., cotton lab coats, safety glasses) is insufficient.

Respiratory Protection

A standard dust mask is inadequate because it offers no protection against the organic and acidic vapors that may be present.[2][3]

  • Requirement: An air-purifying respirator fitted with combination cartridges for organic vapors and acid gases, along with a P95 or P100 particulate pre-filter.

  • Causality: The particulate filter is essential when handling the solid to prevent inhalation of dust. The chemical cartridges are necessary to protect against any volatile amine or acid vapors, especially if the material is heated or dissolved in a volatile solvent.

Eye and Face Protection

Direct contact can cause severe, irreversible eye damage.[6][8][11]

  • Requirement: Tightly sealed chemical safety goggles are the minimum requirement.[10][3] A full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions or working with larger quantities.

  • Causality: Standard safety glasses do not provide a seal and will not protect against dusts, splashes, or vapors entering from the sides, top, or bottom.[3]

Skin and Body Protection

Both components of the salt can harm the skin, and absorption is a key risk.[6][11][12]

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves may offer splash protection for short durations, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber are recommended. Always check the manufacturer's glove compatibility chart.[1] Gloves must be inspected before use and disposed of immediately after contamination.

  • Lab Coat: A chemically resistant lab coat or apron worn over a long-sleeved shirt and long pants is required.[2][3] Ensure there is no exposed skin at the wrists or ankles.

  • Footwear: Fully enclosed, chemical-resistant footwear must be worn.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing exposure.

Step 1: Designated Area Preparation

  • All handling of the solid compound and its solutions must occur within a certified laboratory chemical fume hood to control dust and vapors.[1]

  • Ensure an emergency eyewash station and safety shower are immediately accessible (within a 10-second travel distance).[1][13]

  • Cover the work surface with absorbent, disposable bench paper to contain any minor spills.

Step 2: Weighing and Transfer

  • Don all required PPE as specified in Section 2 before entering the designated handling area.

  • When weighing the solid, use gentle motions to avoid creating airborne dust. A weigh boat or glassine paper is recommended.

  • Use non-sparking tools for transfers.[13]

  • If dissolving the compound, add the solid slowly to the solvent to avoid splashing.

Step 3: Post-Handling Decontamination

  • After completing the work, wipe down the work surface in the fume hood.

  • Carefully remove gloves by peeling them off from the cuff, avoiding contact with the outer surface, and dispose of them as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after exiting the work area.[6][11]

  • Contaminated lab coats should be professionally laundered and not taken home.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Management Prep 1. Prepare Fume Hood & Verify Safety Equipment Don_PPE 2. Don Full PPE Prep->Don_PPE Safety First Handling 3. Weigh & Transfer Compound Don_PPE->Handling Enter Work Area Procedure 4. Perform Experimental Work Handling->Procedure Decon 5. Decontaminate Work Area Procedure->Decon Work Complete Disposal 8. Segregate & Dispose of Hazardous Waste Procedure->Disposal During Procedure Doff_PPE 6. Doff PPE Correctly Decon->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash Wash->Disposal

Caption: Workflow for handling N-methyl-1-pyridin-4-ylethanamine;oxalic acid.

Emergency and Disposal Plans

Emergency Procedures
Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Skin Contact Quickly remove all contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing has stopped, begin artificial respiration.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[14] Call a poison control center or seek immediate medical attention.
Spill Evacuate the area. Wear full PPE, including respiratory protection. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[15] Do not use combustible materials like sawdust for cleanup.[13] Report the spill to your institution's environmental health and safety office.
Chemical Waste Disposal Plan

Improper disposal can pose a significant environmental and safety risk.

  • Solid Waste: All disposable materials contaminated with the compound, including gloves, weigh boats, and bench paper, must be collected in a designated, sealed hazardous waste container.[16]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container. Given the acidic nature, do not mix with incompatible wastes like bases or strong oxidizers.[1][17]

  • Empty Containers: The original container, even if "empty," will retain product residue and must be disposed of as hazardous waste.[13] Do not rinse the container into the sanitary sewer.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag detailing the full chemical name and approximate concentrations of the contents.[16][17]

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[17]

References

  • What Safety Precautions Are Necessary When Handling Oxalic Acid? Protect Your Health With Essential Ppe & Protocols - HonestBee. (2026, January 7).
  • Oxalic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET OXALIC ACID - Ecolab.
  • NIOSH Pocket Guide to Chemical Hazards - Oxalic acid. Centers for Disease Control and Prevention.
  • Oxalic Acid 5% SAFETY DATA SHEET - Alpha-Tec Systems. (2025, March 21).
  • What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection - HonestBee.
  • SAFETY DATA SHEET - N-Methylpyrrolidinone. Fisher Scientific. (2009, November 12).
  • 4-Pyridinemethanamine SDS, 3731-53-1 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet - N-Methyl-2,4-dinitroaniline. LGC Standards. (2016, April 19).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Merck Millipore.
  • Product Safety Summary Sheet - DuPont UK. (2012, November 1).
  • SAFETY DATA SHEET - Oxalic acid, anhydrous. Fisher Scientific. (2009, October 22).
  • SAFETY DATA SHEET Oxalic Acid - FDC | EcoClean Solutions.
  • SAFETY DATA SHEET - Medline. (2019, September 17).
  • N-Methyl-1-(pyridin-4-yl)methanamine - ChemicalBook.
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Hill Brothers Chemical Company-Oxalic Acid.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (2025, December).
  • N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 - ChemicalBook.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022, June 6).
  • SAFETY DATA SHEET Oxalic acid (1 M). ARTMS. (2024, June 11).
  • N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem. National Institutes of Health.
  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. (2015, April 9).
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University.
  • Hazardous Waste Disposal Guide. Dartmouth College.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.